molecular formula C29H23N5 B610989 SRI-29574 CAS No. 1928712-46-2

SRI-29574

Cat. No.: B610989
CAS No.: 1928712-46-2
M. Wt: 441.54
InChI Key: CLQYCNGZRPKVQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SRI-29574 is an allosteric dopamine transporter ligand.

Properties

CAS No.

1928712-46-2

Molecular Formula

C29H23N5

Molecular Weight

441.54

IUPAC Name

N-(2,2-diphenylethyl)-2-imidazo[1,2-a]pyridin-6-ylquinazolin-4-amine

InChI

InChI=1S/C29H23N5/c1-3-9-21(10-4-1)25(22-11-5-2-6-12-22)19-31-29-24-13-7-8-14-26(24)32-28(33-29)23-15-16-27-30-17-18-34(27)20-23/h1-18,20,25H,19H2,(H,31,32,33)

InChI Key

CLQYCNGZRPKVQF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CNC2=NC(=NC3=CC=CC=C32)C4=CN5C=CN=C5C=C4)C6=CC=CC=C6

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SRI-29574;  SRI-29574;  SRI-29574

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to SRI-29574: A Novel Dopamine Transporter Allosteric Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SRI-29574, a potent and selective allosteric modulator of the dopamine transporter (DAT). The information presented herein is intended to support ongoing research and drug development efforts targeting the dopaminergic system.

Core Concepts and Mechanism of Action

This compound, chemically known as N-(2,2-diphenylethyl)-2-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4-amine, is a novel small molecule that acts as a partial inhibitor of the dopamine transporter (DAT). Unlike traditional DAT inhibitors that bind to the primary substrate site (the orthosteric site), this compound is believed to bind to a distinct, allosteric site on the transporter. This allosteric interaction modulates the transporter's function without directly competing with dopamine for uptake.

The primary mechanism of action of this compound is the partial inhibition of dopamine reuptake. This leads to a modest increase in extracellular dopamine levels, suggesting a potential therapeutic window that may avoid the high abuse liability associated with classical DAT inhibitors like cocaine. A key characteristic of this compound is its significantly lower potency in inhibiting the binding of radioligands like [³H]WIN35428 to the DAT, further supporting its allosteric mode of action.[1] Furthermore, this compound does not influence d-amphetamine-induced dopamine release, indicating a distinct mechanism from releasing agents.[1]

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological profile of this compound, providing key quantitative data for its interaction with the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Table 1: Monoamine Transporter Uptake Inhibition

TransporterIC₅₀ (nM)Efficacy (% Inhibition)
DAT2.3 ± 0.468 ± 2
SERT23 ± 552 ± 2
NET52 ± 1572 ± 4

Data obtained from studies using rat brain synaptosomes.[1]

Table 2: Radioligand Binding Affinity

TransporterRadioligandThis compound Activity
DAT[³H]WIN35428Inactive in inhibiting binding

This lack of activity at the orthosteric binding site is a hallmark of this compound's allosteric mechanism.[1]

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound.

Synaptosome Preparation from Rat Striatum

Objective: To isolate nerve terminals (synaptosomes) from rat brain tissue for in vitro transporter assays.

Protocol:

  • Euthanize adult male Wistar rats via decapitation.

  • Rapidly dissect the striata on a cold surface.

  • Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose solution using a glass-Teflon homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C.

  • Resuspend the resulting pellet (the P2 fraction, enriched in synaptosomes) in a suitable buffer for the specific assay (e.g., Krebs-HEPES buffer).

  • Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., Bradford assay).

[³H]Dopamine Uptake Inhibition Assay

Objective: To determine the potency (IC₅₀) and efficacy of this compound in inhibiting dopamine uptake by synaptosomes.

Protocol:

  • Pre-incubate aliquots of the synaptosomal preparation in Krebs-HEPES buffer for 10 minutes at 37°C.

  • Add varying concentrations of this compound or vehicle control to the synaptosomes and incubate for an additional 15 minutes.

  • Initiate the uptake reaction by adding a fixed concentration of [³H]dopamine (e.g., 10 nM).

  • Allow the uptake to proceed for a short period (e.g., 5 minutes) at 37°C.

  • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Define non-specific uptake in the presence of a high concentration of a standard DAT inhibitor (e.g., 10 µM cocaine or nomifensine).

  • Calculate the specific uptake at each concentration of this compound and determine the IC₅₀ and maximal inhibition (Eₘₐₓ) values by non-linear regression analysis.

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Mechanism of DAT Allosteric Modulation by this compound

DAT_Allosteric_Modulation cluster_membrane Presynaptic Neuronal Membrane DAT Extracellular Space Dopamine Transporter (DAT) Intracellular Space Reduced_Uptake Reduced Dopamine Uptake DAT:f1->Reduced_Uptake Leads to Dopamine Dopamine Orthosteric_Site Dopamine->Orthosteric_Site Binds SRI29574 This compound Allosteric_Site SRI29574->Allosteric_Site Binds Conformational_Change Conformational Change SRI29574->Conformational_Change Induces Orthosteric_Site->DAT:f1 Allosteric_Site->DAT:f1 Conformational_Change->DAT:f1 Alters Transporter Dynamics

Caption: Allosteric modulation of DAT by this compound.

Experimental Workflow for [³H]Dopamine Uptake Inhibition Assay

Dopamine_Uptake_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Synaptosome_Prep Synaptosome Preparation (from Rat Striatum) Preincubation Pre-incubation of Synaptosomes (10 min, 37°C) Synaptosome_Prep->Preincubation Drug_Dilution Serial Dilution of This compound Drug_Incubation Incubation with this compound (15 min, 37°C) Drug_Dilution->Drug_Incubation Preincubation->Drug_Incubation Uptake_Initiation Addition of [³H]Dopamine Drug_Incubation->Uptake_Initiation Uptake_Reaction Uptake Reaction (5 min, 37°C) Uptake_Initiation->Uptake_Reaction Termination Rapid Filtration Uptake_Reaction->Termination Scintillation_Counting Liquid Scintillation Counting Termination->Scintillation_Counting Data_Calculation Calculate Specific Uptake Scintillation_Counting->Data_Calculation Curve_Fitting Non-linear Regression (IC₅₀ & Eₘₐₓ) Data_Calculation->Curve_Fitting

Caption: Workflow for the [³H]dopamine uptake inhibition assay.

Synthesis Outline

The chemical structure of this compound, N-(2,2-diphenylethyl)-2-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4-amine, suggests a multi-step synthesis. A plausible synthetic route would involve the preparation of the key intermediates: 2-(imidazo[1,2-a]pyridin-6-yl)quinazoline-4-one and 2,2-diphenylethan-1-amine. The final step would likely be a coupling reaction between these two fragments. The synthesis of the quinazolinone core can be achieved through the condensation of an appropriately substituted anthranilic acid derivative with a suitable cyclizing agent. The imidazo[1,2-a]pyridine moiety can be constructed via established methods, such as the reaction of a 2-aminopyridine with an α-haloketone.

Conclusion and Future Directions

This compound represents a significant advancement in the field of dopamine transporter modulation. Its allosteric mechanism of action offers the potential for a more nuanced and possibly safer pharmacological profile compared to traditional DAT inhibitors. The data presented in this guide highlight its potency and partial efficacy, which may translate to therapeutic benefits in conditions characterized by dopamine dysregulation, such as attention-deficit/hyperactivity disorder (ADHD), substance use disorders, and certain mood disorders.

Future research should focus on in vivo characterization of this compound to evaluate its pharmacokinetic properties, behavioral effects, and therapeutic potential in animal models of disease. Further elucidation of the precise binding site and the conformational changes induced by this compound will be crucial for the rational design of next-generation allosteric modulators of the dopamine transporter.

References

An In-Depth Technical Guide on the Binding Affinity and Selectivity of SRI-29574

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-29574 has emerged as a significant pharmacological tool for studying the intricacies of monoamine transporter function. Identified as a potent allosteric modulator of the dopamine transporter (DAT), its unique mechanism of action offers a nuanced approach to modulating dopaminergic neurotransmission. This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of this compound, complete with detailed experimental methodologies and visualizations of the associated molecular interactions and pathways.

Binding Affinity and Selectivity Profile of this compound

This compound exhibits a distinct profile as a partial inhibitor of uptake at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Its primary potency is directed towards DAT, with progressively lower affinity for SERT and NET. A critical characteristic of its allosteric nature is its inactivity in competitively inhibiting the binding of traditional DAT ligands, such as [3H]WIN35,428.

Quantitative Inhibition of Monoamine Uptake

The inhibitory activity of this compound on the uptake of dopamine, serotonin, and norepinephrine has been quantified using radiolabeled neurotransmitter uptake assays in rat brain synaptosomes. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

TransporterSubstrateIC50 (nM)Efficacy (% Inhibition)
Dopamine Transporter (DAT)[3H]Dopamine2.3 ± 0.468 ± 2
Serotonin Transporter (SERT)[3H]Serotonin23 ± 552 ± 2
Norepinephrine Transporter (NET)[3H]Norepinephrine52 ± 1572 ± 4

Data sourced from Rothman, et al. (2015). Journal of Pharmacology and Experimental Therapeutics, 353(3), 529-538.

Experimental Protocols

The following sections detail the methodologies employed to determine the binding affinity and selectivity of this compound.

Radiolabeled Monoamine Uptake Assay in Rat Brain Synaptosomes

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).

1. Preparation of Synaptosomes:

  • Male Sprague-Dawley rats are euthanized, and the brains are rapidly removed and placed in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

  • The striatum (for DAT), whole brain minus cerebellum (for SERT), and hypothalamus (for NET) are dissected and homogenized in 10 volumes of ice-cold sucrose buffer.

  • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.

  • The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

  • The pellet is resuspended in a physiological salt buffer.

2. Uptake Assay:

  • Synaptosomes are pre-incubated for 10 minutes at 37°C with various concentrations of this compound or vehicle control.

  • The uptake reaction is initiated by the addition of a fixed concentration of the respective radiolabeled neurotransmitter: [3H]dopamine for DAT, [3H]serotonin for SERT, or [3H]norepinephrine for NET.

  • The incubation is carried out for a short period (typically 5-10 minutes) at 37°C to measure the initial rate of uptake.

  • The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radiolabel.

  • The amount of radioactivity trapped on the filters, representing the amount of neurotransmitter taken up by the synaptosomes, is quantified by liquid scintillation counting.

3. Data Analysis:

  • Non-specific uptake is determined in the presence of a high concentration of a standard uptake inhibitor (e.g., cocaine for DAT).

  • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

  • IC50 values are determined by non-linear regression analysis of the concentration-response curves.

[3H]WIN35,428 Binding Assay

This assay is used to determine if a compound competes with the binding of a classic radiolabeled DAT inhibitor.

1. Membrane Preparation:

  • Crude synaptosomal pellets are subjected to osmotic lysis in a hypotonic buffer and further centrifugation to isolate the synaptic membranes.

2. Binding Assay:

  • Membranes are incubated with a fixed concentration of [3H]WIN35,428 in the presence of varying concentrations of this compound or a known competing ligand (e.g., cocaine) as a positive control.

  • The incubation is carried out at a specified temperature and for a duration sufficient to reach equilibrium.

  • The reaction is terminated by rapid filtration, and the amount of bound radioactivity is quantified.

3. Data Analysis:

  • Non-specific binding is determined in the presence of a saturating concentration of a non-labeled DAT inhibitor.

  • The ability of this compound to inhibit [3H]WIN35,428 binding is assessed by analyzing the displacement curves.

Visualizations

Experimental Workflow for Monoamine Uptake Assay

experimental_workflow cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis tissue Brain Tissue Dissection homogenize Homogenization in Sucrose Buffer tissue->homogenize centrifuge1 Low-Speed Centrifugation (1,000 x g) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation (20,000 x g) supernatant1->centrifuge2 pellet Resuspend Synaptosomal Pellet centrifuge2->pellet preincubate Pre-incubation with this compound pellet->preincubate add_radio Add Radiolabeled Neurotransmitter preincubate->add_radio incubate Incubation at 37°C add_radio->incubate terminate Rapid Filtration and Washing incubate->terminate count Scintillation Counting terminate->count calc_specific Calculate Specific Uptake count->calc_specific regression Non-linear Regression calc_specific->regression ic50 Determine IC50 Value regression->ic50 allosteric_modulation cluster_dat Dopamine Transporter (DAT) cluster_ligands orthosteric Orthosteric Site allosteric Allosteric Site allosteric->orthosteric Inhibits Dopamine Uptake allosteric->orthosteric No effect on WIN35,428 binding dopamine Dopamine dopamine->orthosteric Binds & is transported win35428 [3H]WIN35,428 win35428->orthosteric Binds & inhibits sri29574 This compound sri29574->allosteric Binds downstream_signaling cluster_presynaptic Presynaptic Terminal cluster_synapse cluster_postsynaptic Postsynaptic Terminal dat Dopamine Transporter (DAT) sri29574 This compound sri29574->dat Partial Inhibition da_vesicle Dopamine Vesicle da_release da_vesicle->da_release Exocytosis da_synapse Dopamine da_release->da_synapse da_synapse->dat Reuptake d1_receptor D1 Receptor da_synapse->d1_receptor d2_receptor D2 Receptor da_synapse->d2_receptor ac Adenylyl Cyclase d1_receptor->ac + d2_receptor->ac - camp cAMP ac->camp pka PKA camp->pka downstream Downstream Signaling pka->downstream

In-Vitro Characterization of SRI-29574: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-29574 is a novel allosteric modulator of the dopamine transporter (DAT), demonstrating high potency and partial inhibition of dopamine uptake. This technical guide provides a comprehensive overview of the in-vitro pharmacological profile of this compound, including its activity at the serotonin (SERT) and norepinephrine (NET) transporters. Detailed experimental methodologies for key assays are presented to enable replication and further investigation. Furthermore, this document visualizes the compound's mechanism of action and potential downstream signaling effects through detailed diagrams, offering a valuable resource for researchers in the fields of neuroscience and drug discovery.

Introduction

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft. Its dysfunction is implicated in numerous neurological and psychiatric disorders. Allosteric modulators of DAT, such as this compound, offer a promising therapeutic strategy by fine-tuning transporter function rather than outright blocking it. This compound has been identified as a potent allosteric modulator that partially inhibits dopamine uptake, suggesting a distinct mechanism of action compared to traditional competitive inhibitors. This guide summarizes the key in-vitro characteristics of this compound, providing essential data and methodologies for its scientific evaluation.

Quantitative Pharmacological Data

The in-vitro activity of this compound has been characterized through radiolabeled neurotransmitter uptake inhibition assays in rat brain synaptosomes. The following tables summarize the half-maximal inhibitory concentrations (IC50) and the maximum efficacy (Emax) of this compound at the dopamine, serotonin, and norepinephrine transporters.

TransporterIC50 (nM)Emax (%)
Dopamine Transporter (DAT)2.3 ± 0.468 ± 2
Serotonin Transporter (SERT)23 ± 552 ± 2
Norepinephrine Transporter (NET)52 ± 1572 ± 4
Table 1: Inhibitory activity of this compound on monoamine transporter uptake in rat brain synaptosomes.

Experimental Protocols

[³H]Dopamine Uptake Inhibition Assay in Rat Brain Synaptosomes

This protocol outlines the methodology used to determine the potency and efficacy of this compound in inhibiting dopamine uptake.

3.1.1. Materials and Reagents

  • Male Sprague-Dawley rats

  • Sucrose solution (0.32 M), ice-cold

  • Krebs-phosphate buffer (KPB), pH 7.4

  • [³H]Dopamine

  • This compound

  • Indatraline (for determining non-specific uptake)

  • Scintillation fluid

  • Glass homogenizer

  • Centrifuge

  • 96-well plates

  • Filter harvester and filter mats

  • Scintillation counter

3.1.2. Procedure

  • Synaptosome Preparation:

    • Euthanize rats and rapidly dissect the caudate tissue.

    • Homogenize the tissue in ice-cold 10% sucrose solution.

    • Centrifuge the homogenate at 1000 x g for 10 minutes.

    • Collect the supernatant containing crude synaptosomes and keep it on ice.

  • Uptake Inhibition Assay:

    • Prepare serial dilutions of this compound in KPB.

    • In a 96-well plate, add 100 µL of the synaptosome preparation to 900 µL of KPB containing the test drug (this compound) at various concentrations.

    • For determining non-specific uptake, incubate synaptosomes with a high concentration of indatraline (e.g., 1 µM).

    • Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine (e.g., 5 nM).

    • Incubate the plate for a predetermined time (e.g., 5-10 minutes) at 37°C.

    • Terminate the reaction by rapid filtration through filter mats using a cell harvester.

    • Wash the filters with ice-cold KPB to remove unbound radioligand.

    • Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

3.1.3. Data Analysis

  • Calculate the specific uptake by subtracting the non-specific uptake (in the presence of indatraline) from the total uptake.

  • Plot the percentage of inhibition of specific [³H]Dopamine uptake against the logarithm of the this compound concentration.

  • Determine the IC50 and Emax values by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Synaptosome Preparation cluster_assay Uptake Inhibition Assay Tissue Rat Caudate Tissue Homogenize Homogenization in Sucrose Tissue->Homogenize Centrifuge Centrifugation (1000 x g) Homogenize->Centrifuge Supernatant Crude Synaptosomes Centrifuge->Supernatant Assay_Setup Incubate Synaptosomes with this compound Supernatant->Assay_Setup Radioligand Add [³H]Dopamine Assay_Setup->Radioligand Incubation Incubate at 37°C Radioligand->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting

Caption: Workflow for the [³H]Dopamine uptake inhibition assay.

Mechanism of Action

mechanism_of_action cluster_membrane Presynaptic Terminal Membrane DAT Dopamine Transporter (DAT) Orthosteric Site Allosteric Site DAT:allo->DAT:ortho Negative Allosteric Modulation Dopamine_in Dopamine (intracellular) DAT->Dopamine_in Reuptake Dopamine_out Dopamine (extracellular) Dopamine_out->DAT:ortho Binds SRI29574 This compound SRI29574->DAT:allo Binds hypothetical_signaling SRI29574 This compound DAT DAT SRI29574->DAT Modulates Dopamine_uptake Dopamine Reuptake DAT->Dopamine_uptake Partially Inhibits Synaptic_DA Synaptic Dopamine Dopamine_uptake->Synaptic_DA Increases D1R D1 Receptor Synaptic_DA->D1R Activates AC Adenylyl Cyclase D1R->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates ERK ERK Signaling PKA->ERK Activates

Unraveling the Allosteric Modulation of Monoamine Transporters by SRI-29574: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effects of SRI-29574 on the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). This compound is a novel compound that acts as an allosteric modulator, exhibiting a unique profile of partial inhibition of monoamine uptake without direct competition at the primary binding site. This document provides a comprehensive overview of its quantitative effects, detailed experimental protocols for its characterization, and visual representations of its mechanism and the workflows used to study it.

Quantitative Analysis of this compound's Interaction with Monoamine Transporters

This compound demonstrates a distinct inhibitory profile on the reuptake of dopamine, serotonin, and norepinephrine. The following table summarizes the key quantitative data regarding its potency at each of the monoamine transporters.

TransporterParameterValue (nM)
Dopamine Transporter (DAT)IC₅₀ (Uptake Inhibition)2.3
Serotonin Transporter (SERT)IC₅₀ (Uptake Inhibition)23
Norepinephrine Transporter (NET)IC₅₀ (Uptake Inhibition)52

Data represents the concentration of this compound required to inhibit 50% of the maximal uptake of the respective radiolabeled monoamine.

A key characteristic of this compound is its lack of activity as an inhibitor of radioligand binding at the dopamine transporter, indicating that it does not compete with traditional DAT inhibitors that bind to the primary substrate binding site.

Core Experimental Protocols

The characterization of this compound's effects on monoamine transporters relies on two primary types of in vitro assays: radioligand binding assays and neurotransmitter uptake inhibition assays.

Radioligand Binding Assays

These assays are crucial for determining whether a compound interacts with the primary binding site of the transporter. While this compound is inactive at the DAT binding site, this protocol is essential for confirming this and for screening other compounds.

1. Dopamine Transporter (DAT) Binding Assay

  • Radioligand: [³H]WIN 35,428 (a cocaine analog)

  • Tissue/Cell Preparation: Membranes prepared from cells expressing DAT (e.g., HEK-293 cells) or from brain regions rich in DAT, such as the striatum.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Procedure:

    • Incubate prepared membranes with varying concentrations of the test compound and a fixed concentration of [³H]WIN 35,428.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine).

    • Incubate at 4°C for 2-3 hours to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.

    • Wash the filters rapidly with ice-cold assay buffer.

    • Quantify the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. IC₅₀ values are determined by non-linear regression analysis of the competition binding data.

2. Serotonin Transporter (SERT) Binding Assay

  • Radioligand: [³H]Citalopram or [³H]Paroxetine

  • Tissue/Cell Preparation: Membranes from SERT-expressing cells or brain regions like the raphe nucleus.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Procedure: Similar to the DAT binding assay, with adjustments for the specific radioligand and transporter. Non-specific binding is typically determined using a high concentration of a selective serotonin reuptake inhibitor (SSRI) like fluoxetine (10 µM).

3. Norepinephrine Transporter (NET) Binding Assay

  • Radioligand: [³H]Nisoxetine

  • Tissue/Cell Preparation: Membranes from NET-expressing cells or brain regions such as the locus coeruleus or hippocampus.

  • Assay Buffer: 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4.

  • Procedure: Follows the same principles as the DAT and SERT binding assays. Desipramine (10 µM) is commonly used to define non-specific binding.

Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of a compound to block the transport of neurotransmitters into cells.

1. [³H]Dopamine (DA) Uptake Inhibition Assay

  • Cell System: HEK-293 cells stably expressing the human dopamine transporter (hDAT).

  • Assay Buffer (Krebs-Henseleit Buffer - KHB): 124 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 10 mM D-glucose, and 1 mM ascorbic acid, pH 7.4, gassed with 95% O₂/5% CO₂.

  • Procedure:

    • Plate DAT-expressing cells in 96-well plates and grow to confluence.

    • Wash the cells with KHB.

    • Pre-incubate the cells with varying concentrations of this compound or a reference compound for 10-20 minutes at 37°C.

    • Initiate the uptake reaction by adding a fixed concentration of [³H]DA (e.g., 10 nM).

    • Incubate for a short period (e.g., 10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold KHB.

    • Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a DAT inhibitor (e.g., 10 µM nomifensine). IC₅₀ values are calculated from the concentration-response curves.

2. [³H]Serotonin (5-HT) and [³H]Norepinephrine (NE) Uptake Inhibition Assays

  • These assays are performed using the same general protocol as the [³H]DA uptake assay, but with cells expressing SERT or NET, and using [³H]5-HT or [³H]NE as the respective substrates. Non-specific uptake is determined using appropriate selective inhibitors (e.g., fluoxetine for SERT, desipramine for NET).

Visualizing Mechanisms and Workflows

Allosteric Modulation of the Dopamine Transporter by this compound

The following diagram illustrates the proposed mechanism of action for this compound as an allosteric modulator of the dopamine transporter.

Allosteric_Modulation cluster_transporter Dopamine Transporter (DAT) DAT DAT Protein Primary Binding Site (S1) Allosteric Site Uptake Dopamine Reuptake DAT:head->Uptake Mediates Inhibition Partial Inhibition of Reuptake DAT:head->Inhibition Dopamine Dopamine Dopamine->DAT:s1 Binds to S1 SRI29574 This compound SRI29574->DAT:as Binds to Allosteric Site

Allosteric modulation of DAT by this compound.
Experimental Workflow for Characterizing an Allosteric Modulator

This diagram outlines the logical flow of experiments to characterize a compound like this compound.

Experimental_Workflow start Test Compound (e.g., this compound) binding_assay Radioligand Binding Assays (DAT, SERT, NET) start->binding_assay uptake_assay Neurotransmitter Uptake Inhibition Assays (DAT, SERT, NET) start->uptake_assay is_binder Binds to Primary Site? binding_assay->is_binder is_inhibitor Inhibits Uptake? uptake_assay->is_inhibitor is_binder->is_inhibitor No competitive_inhibitor Competitive Inhibitor is_binder->competitive_inhibitor Yes allosteric_modulator Potential Allosteric Modulator is_inhibitor->allosteric_modulator Yes inactive Inactive is_inhibitor->inactive No further_studies Further Functional Studies (e.g., Efflux Assays) allosteric_modulator->further_studies

Workflow for characterizing a monoamine transporter modulator.

The Discovery and Synthesis of SRI-29574: An Allosteric Modulator of the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: November 2025

SRI-29574 is a novel small molecule that has garnered significant interest within the neuroscience and drug development communities for its unique mechanism of action as an allosteric modulator of the dopamine transporter (DAT). This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Rationale

This compound was identified through a systematic investigation of a large library of quinazolinamine-based compounds. The primary goal of this research was to discover novel ligands that could modulate the function of the dopamine transporter (DAT) through a mechanism distinct from traditional competitive inhibitors. The rationale behind seeking allosteric modulators is to achieve a more nuanced and potentially safer pharmacological profile compared to orthosteric ligands that directly compete with dopamine for binding. Allosteric modulators can fine-tune transporter activity rather than simply blocking it, which may lead to therapeutic agents with a lower propensity for abuse and off-target effects.

The discovery of this compound was a result of extensive structure-activity relationship (SAR) studies on a series of N-(2,2-diphenylethyl)-2-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4-amine analogs. These studies aimed to optimize potency and selectivity for the dopamine transporter while characterizing the nature of the inhibition.

Synthesis of this compound

The synthesis of this compound, while not published as a single, detailed protocol, can be constructed based on established synthetic methodologies for its core heterocyclic components: the quinazoline and the imidazo[1,2-a]pyridine moieties. The following represents a plausible synthetic pathway:

Step 1: Synthesis of the Imidazo[1,2-a]pyridine core

The imidazo[1,2-a]pyridine scaffold is a key component of this compound. A common and effective method for its synthesis is the reaction of a 2-aminopyridine with an α-haloketone.

  • Reaction: 2-amino-5-bromopyridine is reacted with 2-bromoacetaldehyde diethyl acetal in a suitable solvent such as ethanol, followed by acid-catalyzed cyclization to yield 6-bromoimidazo[1,2-a]pyridine.

Step 2: Synthesis of the Quinazoline core

The quinazoline ring system can be constructed through various methods. A widely used approach involves the condensation of an anthranilic acid derivative with a formamide or a similar one-carbon source.

  • Reaction: 2-amino-5-bromobenzonitrile can be reacted with formamide at elevated temperatures to yield 6-bromo-4-chloroquinazoline.

Step 3: Suzuki Coupling

A palladium-catalyzed Suzuki coupling reaction can be employed to connect the imidazo[1,2-a]pyridine and quinazoline cores.

  • Reaction: 6-bromoimidazo[1,2-a]pyridine is converted to the corresponding boronic acid or boronate ester. This is then coupled with 6-bromo-4-chloroquinazoline in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) to form 6-(imidazo[1,2-a]pyridin-6-yl)-4-chloroquinazoline.

Step 4: Final Assembly

The final step involves the nucleophilic aromatic substitution of the chlorine atom on the quinazoline ring with 2,2-diphenylethanamine.

  • Reaction: 6-(imidazo[1,2-a]pyridin-6-yl)-4-chloroquinazoline is reacted with 2,2-diphenylethanamine in a suitable solvent like isopropanol or DMF, often with the addition of a non-nucleophilic base such as diisopropylethylamine (DIPEA), to yield this compound.

Pharmacological Data

This compound has been characterized through a series of in vitro assays to determine its potency and efficacy at monoamine transporters. The key quantitative data are summarized in the tables below.

Table 1: Inhibitory Potency of this compound at Monoamine Transporters

TransporterIC50 (nM)Emax (%)Assay Type
Dopamine Transporter (DAT)2.3 ± 0.468 ± 2[³H]Dopamine Uptake Inhibition
Serotonin Transporter (SERT)23 ± 552 ± 2[³H]Serotonin Uptake Inhibition
Norepinephrine Transporter (NET)52 ± 1572 ± 4[³H]Norepinephrine Uptake Inhibition

Data presented as mean ± standard deviation.

Table 2: Binding Affinity of this compound at the Dopamine Transporter

RadioligandIC50 (nM)Assay Type
[³H]WIN 35,428> 10,000Competitive Binding Assay

The data clearly indicate that this compound is a potent, partial inhibitor of dopamine uptake.[1] Notably, its efficacy (Emax) does not reach 100%, classifying it as a partial inhibitor.[1] Furthermore, the stark contrast between its high potency in the uptake inhibition assay and its extremely low affinity in the competitive binding assay with the cocaine analog [³H]WIN 35,428 provides strong evidence for an allosteric mechanism of action.[1] this compound does not compete for the same binding site as traditional DAT inhibitors.[1]

Mechanism of Action: Allosteric Modulation of DAT

This compound functions as a negative allosteric modulator of the dopamine transporter. It binds to a topographically distinct site from the orthosteric binding site where dopamine and competitive inhibitors like cocaine bind. This binding event induces a conformational change in the transporter protein, which in turn reduces the efficiency of dopamine translocation across the cell membrane without completely blocking it.

Allosteric_Modulation_of_DAT cluster_membrane Presynaptic Neuronal Membrane cluster_orthosteric Orthosteric Site cluster_allosteric Allosteric Site DAT Dopamine Transporter (DAT) Intracellular Intracellular Space DAT->Intracellular Dopamine Translocation (Reduced) Dopamine Dopamine Dopamine->DAT Binds to orthosteric site SRI29574 This compound SRI29574->DAT Binds to allosteric site Extracellular Extracellular Space cluster_membrane cluster_membrane

Allosteric modulation of the dopamine transporter by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for the key assays used to characterize this compound.

[³H]Dopamine Uptake Inhibition Assay in Rat Striatal Synaptosomes

This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into isolated nerve terminals (synaptosomes).

  • Synaptosome Preparation:

    • Dissect the striata from rat brains and homogenize in ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (the synaptosomal fraction) in a Krebs-HEPES buffer (pH 7.4).

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Uptake Assay:

    • In a 96-well plate, add Krebs-HEPES buffer, the test compound (this compound at various concentrations), and the synaptosomal preparation.

    • Pre-incubate the mixture for 10 minutes at 37°C.

    • Initiate the uptake reaction by adding a mixture of [³H]dopamine and unlabeled dopamine to a final concentration of 100 nM.

    • Incubate for 5 minutes at 37°C.

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of [³H]dopamine taken up by the synaptosomes using a liquid scintillation counter.

    • Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).

    • Data are analyzed using non-linear regression to determine IC50 and Emax values.

Dopamine_Uptake_Workflow start Start prep Prepare Rat Striatal Synaptosomes start->prep preinc Pre-incubate Synaptosomes with this compound prep->preinc add_da Add [³H]Dopamine preinc->add_da incubate Incubate at 37°C add_da->incubate terminate Terminate by Rapid Filtration incubate->terminate wash Wash Filters terminate->wash count Scintillation Counting wash->count analyze Data Analysis (IC50, Emax) count->analyze end End analyze->end

Experimental workflow for the [³H]dopamine uptake inhibition assay.
[³H]WIN 35,428 Competitive Binding Assay

This assay determines if a compound binds to the same site on the dopamine transporter as cocaine-like ligands.

  • Membrane Preparation:

    • Prepare synaptosomal membranes from rat striatum as described above.

    • Resuspend the final pellet in an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Binding Assay:

    • In a 96-well plate, add binding buffer, the test compound (this compound at various concentrations), [³H]WIN 35,428 (at a concentration near its Kd, typically 2-5 nM), and the membrane preparation.

    • Incubate for 1-2 hours at 4°C to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters that have been pre-soaked in a solution containing polyethyleneimine to reduce non-specific binding.

    • Wash the filters three times with ice-cold binding buffer.

    • Quantify the amount of bound [³H]WIN 35,428 using a liquid scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled WIN 35,428 or cocaine (e.g., 10 µM).

    • Data are analyzed to determine the IC50 value of the test compound for displacing the radioligand.

Conclusion and Future Directions

This compound represents a significant advancement in the field of dopamine transporter pharmacology. Its characterization as a potent, partial, and allosteric inhibitor of dopamine uptake opens up new avenues for therapeutic intervention in dopamine-related disorders. The distinct mechanism of action of this compound may offer a superior safety and efficacy profile compared to traditional DAT inhibitors. Future research should focus on in vivo characterization of its pharmacokinetic and pharmacodynamic properties, as well as its potential therapeutic utility in animal models of diseases such as ADHD, depression, and substance use disorders. Further elucidation of its precise binding site on the dopamine transporter will also be critical for the rational design of next-generation allosteric modulators.

References

SRI-29574 as a Probe for Dopamine Transporter Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine transporter (DAT) is a critical neuronal protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic neurotransmission. Its dysfunction is implicated in numerous neurological and psychiatric disorders, making it a key target for therapeutic intervention and pharmacological research. SRI-29574 has emerged as a potent and selective allosteric modulator of DAT, offering a unique tool to investigate the complex mechanisms of dopamine transport and its regulation.[1][2] This technical guide provides an in-depth overview of this compound, its pharmacological properties, and detailed experimental protocols for its use as a research probe.

Pharmacological Profile of this compound

This compound acts as a partial inhibitor of dopamine uptake with high potency. A key characteristic of this compound is its allosteric mechanism of action. It inhibits dopamine uptake without directly competing with the binding of traditional DAT ligands like [3H]WIN35428, suggesting it binds to a site topographically distinct from the dopamine binding site.[3] This allosteric modulation provides a valuable tool for dissecting the conformational changes and regulatory processes of the dopamine transporter.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for this compound.

TransporterAssayParameterValueReference
DAT[3H]Dopamine Uptake InhibitionIC502.3 ± 0.4 nM[3]
DAT[3H]Dopamine Uptake InhibitionEmax68 ± 2%[3]
SERT[3H]Serotonin Uptake InhibitionIC5023 ± 5 nM[3]
SERT[3H]Serotonin Uptake InhibitionEmax52 ± 2%[3]
NET[3H]Norepinephrine Uptake InhibitionIC5052 ± 15 nM[3]
NET[3H]Norepinephrine Uptake InhibitionEmax72 ± 4%[3]
DAT[3H]WIN35428 Binding-Inactive[3]

Experimental Protocols

Synaptosome Preparation from Rat Caudate

This protocol describes the preparation of synaptosomes, which are resealed nerve terminals that retain functional transporters, from rat brain tissue.

Materials:

  • Male Sprague-Dawley rats (200-300 g)

  • Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-Ringer-HEPES buffer (125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO4, 1.3 mM CaCl2, 1.2 mM KH2PO4, 25 mM HEPES, 10 mM glucose, pH 7.4)

  • Protease inhibitors

  • Dounce homogenizer

  • Refrigerated centrifuge

Procedure:

  • Euthanize rats and rapidly dissect the caudate nuclei on ice.

  • Homogenize the tissue in 10 volumes of ice-cold sucrose buffer using a Dounce homogenizer with 10-12 gentle strokes.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.

  • Resuspend the synaptosomal pellet in Krebs-Ringer-HEPES buffer.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

[3H]Dopamine Uptake Assay

This assay measures the ability of this compound to inhibit the uptake of radiolabeled dopamine into synaptosomes.

Materials:

  • Prepared synaptosomes

  • Krebs-Ringer-HEPES buffer with 100 µM pargyline and 100 µM ascorbic acid

  • [3H]Dopamine

  • This compound solutions of varying concentrations

  • Nomifensine (for defining non-specific uptake)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Pre-incubate synaptosomes (approximately 100 µg of protein) in Krebs-Ringer-HEPES buffer for 10 minutes at 37°C.

  • Add varying concentrations of this compound or vehicle and incubate for 15 minutes at 37°C.

  • Initiate the uptake by adding a final concentration of 10 nM [3H]Dopamine.

  • Incubate for 5 minutes at 37°C.

  • Terminate the assay by rapid filtration through glass fiber filters, followed by three washes with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine non-specific uptake in the presence of 10 µM nomifensine.

  • Calculate the percent inhibition of specific uptake at each concentration of this compound to determine the IC50 and Emax values.

[3H]WIN35428 Binding Assay

This assay is used to determine if this compound directly competes with the binding of a classic DAT ligand. While the precise protocol from the key Rothman et al. (2015) study is not detailed in the available search results, a general procedure is as follows.

Materials:

  • Prepared synaptosomes or membrane preparations from rat caudate

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • [3H]WIN35428

  • This compound solutions of varying concentrations

  • Cocaine or GBR12909 (for defining non-specific binding)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Incubate synaptosomal membranes (approximately 100-200 µg of protein) with varying concentrations of this compound and a fixed concentration of [3H]WIN35428 (e.g., 1-2 nM) in binding buffer.

  • Incubate for 1-2 hours at 4°C or room temperature.

  • Terminate the binding by rapid filtration through glass fiber filters pre-soaked in buffer.

  • Wash the filters three times with ice-cold binding buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of a known DAT inhibitor like cocaine (10 µM) or GBR12909 (1 µM).

  • Analyze the data to determine if this compound displaces [3H]WIN35428 binding. Based on existing literature, this compound is expected to be inactive in this assay.[3]

Visualizations

Allosteric Modulation of DAT by this compound

Allosteric_Modulation cluster_dat Dopamine Transporter (DAT) DAT Orthosteric Site Allosteric Site Conformational_Change Conformational Change DAT:allo->Conformational_Change Uptake_Inhibition Dopamine Uptake Inhibition DAT:ortho->Uptake_Inhibition Dopamine Dopamine Dopamine->DAT:ortho Binds SRI29574 This compound SRI29574->DAT:allo Binds Conformational_Change->DAT:ortho Reduces Affinity

Caption: Allosteric modulation of DAT by this compound.

Experimental Workflow for [3H]Dopamine Uptake Assay

Uptake_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Analysis Synaptosomes Prepare Rat Caudate Synaptosomes Preincubation Pre-incubate Synaptosomes (10 min, 37°C) Synaptosomes->Preincubation Add_SRI Add this compound (15 min, 37°C) Preincubation->Add_SRI Add_DA Add [3H]Dopamine (5 min, 37°C) Add_SRI->Add_DA Filtration Rapid Filtration Add_DA->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Emax) Counting->Analysis

Caption: Workflow for the [3H]Dopamine uptake inhibition assay.

Conclusion

This compound represents a powerful and selective tool for the investigation of dopamine transporter function. Its allosteric mechanism of action allows for the study of DAT regulation in ways that are not possible with traditional competitive inhibitors. The detailed protocols provided in this guide are intended to facilitate the use of this compound in a variety of experimental settings, from basic neurochemical assays to more complex in vivo studies. By providing a deeper understanding of the pharmacological properties and experimental applications of this compound, this guide aims to support further research into the critical role of the dopamine transporter in health and disease.

References

Probing the Allosteric Modulation of the Dopamine Transporter: A Deep Dive into the Structure-Activity Relationship of SRI-29574 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the structural activity relationship (SAR) of SRI-29574 and its analogs as allosteric modulators of the dopamine transporter (DAT). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes critical biological pathways to facilitate a deeper understanding of these novel compounds and their therapeutic potential.

This compound has been identified as a potent allosteric modulator of the dopamine transporter, demonstrating a partial inhibition of dopamine uptake with a nanomolar IC50 value.[1] Further research has led to the synthesis and evaluation of over 500 analogs, with a selection of 36 second-generation compounds showing significant potency in allosterically modulating DAT.[1] These compounds offer a unique mechanism of action, discriminating between the inhibition of DAT uptake and DAT binding, a characteristic that sets them apart from traditional DAT inhibitors.[1]

Quantitative Analysis of this compound and its Analogs

The following tables summarize the in vitro activity of this compound and a selection of its analogs on the dopamine (DA), serotonin (5-HT), and norepinephrine (NE) transporters. The data highlights the potency (IC50) and efficacy (Emax) of these compounds in inhibiting neurotransmitter uptake and their affinity for the dopamine transporter binding site.

Table 1: In Vitro Inhibition of Monoamine Uptake by this compound and Analogs

CompoundDA Uptake IC50 (nM)DA Uptake Emax (%)5-HT Uptake IC50 (nM)5-HT Uptake Emax (%)NE Uptake IC50 (nM)NE Uptake Emax (%)
This compound2.3 ± 0.468 ± 223 ± 552 ± 252 ± 1572 ± 4
SRI-297867.1 ± 2.2-----
SRI-30522------

Data sourced from: Rothman et al., 2013.[1] Emax represents the maximal inhibition of uptake.

Table 2: Inhibition of [3H]WIN35,428 Binding to the Dopamine Transporter

CompoundDAT Binding IC50 (nM)
This compoundInactive
SRI-297861100 ± 10
SRI-30522Inactive

Data sourced from: Rothman et al., 2013.[1] Some compounds were found to be inactive as inhibitors of DAT binding, highlighting their allosteric mechanism.[1]

Core Structural Insights and Activity Relationships

The analysis of this compound and its analogs reveals a nuanced structure-activity relationship. Notably, these compounds are partial inhibitors of DAT, SERT, and NET uptake, with a generally lower efficacy at SERT.[1] A key finding is the separation of uptake inhibition from binding inhibition. For instance, this compound potently inhibits dopamine uptake with an IC50 of 2.3 nM but is inactive in inhibiting [3H]WIN35,428 binding to the DAT.[1] In contrast, a compound like SRI-29786 inhibits both uptake and binding, though with a significantly lower potency for binding (a 155-fold difference).[1] This dissociation strongly supports the hypothesis that these allosteric modulators bind to a site on the transporter that is distinct from the substrate and traditional inhibitor binding site.[1]

Experimental Methodologies

The following protocols are based on the methodologies described in the primary literature for the characterization of this compound and its analogs.[1]

Synaptosomal Uptake Assay

This assay measures the ability of the test compounds to inhibit the uptake of radiolabeled neurotransmitters into rat brain synaptosomes.

experimental_workflow_uptake cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis p1 Rat brain tissue dissection p2 Homogenization in sucrose buffer p1->p2 p3 Centrifugation and resuspension to obtain P2 pellet p2->p3 a1 Pre-incubation of synaptosomes with test compound p3->a1 Synaptosomes a2 Addition of [3H]neurotransmitter (DA, 5-HT, or NE) a1->a2 a3 Incubation at 37°C a2->a3 a4 Termination of uptake by rapid filtration a3->a4 d1 Quantification of radioactivity by liquid scintillation counting a4->d1 Filters d2 Calculation of percent inhibition d1->d2 d3 Generation of dose-response curves to determine IC50 and Emax d2->d3

Synaptosomal uptake assay workflow.

Radioligand Binding Assay

This assay determines the affinity of the test compounds for the dopamine transporter by measuring their ability to displace a radiolabeled ligand.

experimental_workflow_binding cluster_prep_binding Membrane Preparation cluster_assay_binding Binding Assay cluster_analysis_binding Data Analysis bp1 Rat striatal tissue homogenization bp2 Centrifugation and washing steps bp1->bp2 bp3 Resuspension of membrane pellet bp2->bp3 ba1 Incubation of membranes with [3H]WIN35,428 and test compound bp3->ba1 Membranes ba2 Incubation at room temperature to reach equilibrium ba1->ba2 ba3 Separation of bound and free radioligand by rapid filtration ba2->ba3 bd1 Quantification of radioactivity on filters ba3->bd1 Filters bd2 Calculation of specific binding bd1->bd2 bd3 Generation of competition curves to determine Ki or IC50 bd2->bd3

Radioligand binding assay workflow.

Signaling Pathways and Mechanism of Action

The unique pharmacological profile of this compound and its analogs suggests a distinct interaction with the dopamine transporter, leading to allosteric modulation rather than direct competitive inhibition. This implies that these compounds bind to a site topographically distinct from the substrate binding site, inducing a conformational change in the transporter that reduces its efficiency in translocating dopamine.

signaling_pathway cluster_transporter Dopamine Transporter (DAT) cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DAT DAT Protein Dopamine_in Dopamine DAT->Dopamine_in Reduced Translocation OrthoSite Orthosteric Site (Dopamine/Cocaine Binding) OrthoSite->DAT Normal Translocation AlloSite Allosteric Site (this compound Binding) AlloSite->DAT Induces Conformational Change Dopamine Dopamine Dopamine->OrthoSite Binds SRI29574 This compound SRI29574->AlloSite Binds

Proposed mechanism of allosteric modulation of DAT by this compound.

Importantly, studies have shown that these allosteric modulators do not affect d-amphetamine-induced dopamine release, further differentiating their mechanism from that of traditional DAT inhibitors.[1] This unique profile suggests that this compound and its analogs could serve as valuable pharmacological tools to investigate the function and regulation of biogenic amine transporters and may represent a novel therapeutic avenue for conditions associated with dysregulated dopamine signaling.[1]

References

Methodological & Application

Application Notes and Protocols for Utilizing SRI-29574 in Dopamine Uptake Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

SRI-29574 is a potent and selective allosteric modulator of the dopamine transporter (DAT).[1][2] As a partial inhibitor of dopamine uptake, it presents a valuable pharmacological tool for investigating the intricacies of dopaminergic neurotransmission and for the development of novel therapeutics for dopamine-related disorders. Unlike competitive inhibitors that bind to the same site as dopamine, this compound is understood to bind to a distinct, allosteric site on the DAT, thereby modulating its function without directly competing with substrate binding. This unique mechanism of action makes it a subject of significant interest in neuropharmacology.

These application notes provide detailed protocols for the use of this compound in dopamine uptake assays, both in rat brain synaptosomes and in a cell-based model using HEK-293 cells stably expressing the human dopamine transporter (hDAT).

Data Presentation: Quantitative Profile of this compound

The following table summarizes the in vitro pharmacological data for this compound, highlighting its potency and efficacy at the dopamine, serotonin, and norepinephrine transporters. The data is derived from studies conducted in rat brain synaptosomes.[3]

TransporterAssay TypeParameterValueEfficacy (Emax)
Dopamine Transporter (DAT) [³H]Dopamine Uptake InhibitionIC₅₀2.3 ± 0.4 nM68 ± 2%
Serotonin Transporter (SERT) [³H]Serotonin Uptake InhibitionIC₅₀23 ± 5 nM52 ± 2%
Norepinephrine Transporter (NET) [³H]Norepinephrine Uptake InhibitionIC₅₀52 ± 15 nM72 ± 4%

Table 1: Quantitative data for this compound inhibition of monoamine transporters. Data from Rothman et al., 2012.[3]

Experimental Protocols

Two primary experimental systems are detailed below: a synaptosomal preparation which provides a model closer to the native brain environment, and a cell-based assay which offers a more controlled system for studying the human transporter.

Protocol 1: Dopamine Uptake Inhibition Assay in Rat Brain Synaptosomes

This protocol is adapted from standard synaptosomal preparation and uptake assay methodologies and is suitable for determining the IC₅₀ of this compound.[3][4]

I. Materials and Reagents:

  • Homogenization Buffer: 0.32 M sucrose, 4 mM HEPES, pH 7.4.

  • Uptake Buffer: 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 5 mM D-glucose, 1 mM ascorbic acid, pH 7.4.

  • This compound Stock Solution: 1 mM in DMSO.

  • [³H]Dopamine Stock Solution: Specific activity ~60-90 Ci/mmol.

  • Unlabeled Dopamine Stock Solution: 1 mM for defining non-specific uptake.

  • Scintillation Cocktail.

  • Rat Caudate Tissue.

II. Experimental Workflow:

G cluster_prep Synaptosome Preparation cluster_assay Dopamine Uptake Assay cluster_data Data Analysis p1 Homogenize rat caudate in ice-cold Homogenization Buffer p2 Centrifuge at low speed (e.g., 1,000 x g, 10 min, 4°C) p1->p2 p3 Collect supernatant p2->p3 p4 Centrifuge supernatant at high speed (e.g., 20,000 x g, 20 min, 4°C) p3->p4 p5 Resuspend pellet (synaptosomes) in Uptake Buffer p4->p5 a1 Pre-incubate synaptosomes with varying concentrations of this compound or vehicle (10 min, 37°C) p5->a1 a2 Initiate uptake by adding [³H]Dopamine (final concentration e.g., 10 nM) a1->a2 a3 Incubate for a short period (e.g., 5 min, 37°C) a2->a3 a4 Terminate uptake by rapid filtration over glass fiber filters a3->a4 a5 Wash filters with ice-cold Uptake Buffer a4->a5 a6 Measure radioactivity using liquid scintillation counting a5->a6 d1 Determine non-specific uptake in the presence of excess unlabeled dopamine (e.g., 10 µM) a6->d1 d2 Subtract non-specific uptake from all measurements d1->d2 d3 Plot % inhibition vs. log[this compound] d2->d3 d4 Calculate IC₅₀ and Emax using non-linear regression d3->d4 G cluster_cell_prep Cell Preparation cluster_assay Dopamine Uptake Assay cluster_data Data Analysis c1 Seed hDAT-HEK-293 cells in a 96-well plate c2 Culture overnight to form a confluent monolayer c1->c2 a1 Wash cells with Assay Buffer c2->a1 a2 Pre-incubate with this compound or vehicle in Assay Buffer (10-20 min, RT) a1->a2 a3 Initiate uptake with [³H]Dopamine a2->a3 a4 Incubate for a defined period (e.g., 10 min, RT) a3->a4 a5 Terminate uptake by aspirating the buffer and washing with ice-cold Assay Buffer a4->a5 a6 Lyse cells (e.g., with 1% SDS) a5->a6 a7 Transfer lysate to scintillation vials a6->a7 a8 Measure radioactivity a7->a8 d1 Determine non-specific uptake (in parallel wells with excess unlabeled dopamine) a8->d1 d2 Subtract non-specific from total uptake d1->d2 d3 Normalize data to control wells d2->d3 d4 Calculate IC₅₀ and Emax d3->d4 G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_vesicle->DA_release DA_synapse Dopamine DA_release->DA_synapse Exocytosis DAT Dopamine Transporter (DAT) DA_reuptake Dopamine Reuptake DAT->DA_reuptake DA_synapse->DAT Transport DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding Signal Postsynaptic Signaling DA_receptor->Signal G DAT_unbound Dopamine Transporter (DAT) Orthosteric Site Allosteric Site Dopamine Dopamine DAT_unbound:ortho->Dopamine SRI29574 This compound DAT_unbound:allo->SRI29574 DAT_DA DAT (Dopamine Bound) Dopamine Allosteric Site DAT_SRI DAT (this compound Bound) Orthosteric Site This compound Dopamine->DAT_unbound:ortho Binds SRI29574->DAT_unbound:allo Binds Transport Efficient Dopamine Transport DAT_DA->Transport Reduced_Transport Reduced Dopamine Transport DAT_SRI->Reduced_Transport

References

Application Notes and Protocols for SRI-29574

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and experimental use of SRI-29574, an allosteric modulator of the dopamine transporter (DAT). The information is intended to guide researchers in accurately preparing and utilizing this compound for in vitro studies.

Compound Information

This compound is a potent allosteric modulator of the dopamine transporter (DAT), exhibiting partial inhibition of dopamine uptake.[1] It also shows some activity at the serotonin transporter (SERT) and norepinephrine transporter (NET).[1] Its primary utility is as a research tool to investigate the function and regulation of DAT.

PropertyValueReference
Molecular Formula C₂₉H₂₃N₅MedChemExpress
Molecular Weight 441.53 g/mol MedChemExpress
Appearance White to light brown powderSigma-Aldrich
IC₅₀ (DAT Uptake) 2.3 ± 0.4 nM[2]

Dissolution Protocol for this compound

This compound is sparingly soluble in aqueous solutions and requires an organic solvent for initial dissolution. The recommended solvent is dimethyl sulfoxide (DMSO).

Materials
  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block set to 37°C

  • Sonicator (optional, but recommended)

  • Calibrated pipettes

Preparation of a 2 mg/mL Stock Solution

This protocol is for preparing a stock solution at the reported solubility limit. For lower concentrations, the volume of DMSO can be adjusted accordingly.

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 2 mg/mL stock solution, weigh 2 mg of the compound.

  • Adding Solvent: Add the calculated volume of DMSO to the tube containing the this compound powder.

  • Initial Mixing: Briefly vortex the solution for 30-60 seconds to suspend the compound.

  • Warming and Sonication:

    • Place the tube in a water bath or heat block set to 37°C for 5-10 minutes.

    • Following warming, vortex the solution again for 30-60 seconds.

    • If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

    • Alternate between warming, vortexing, and sonicating until the solution is clear and free of visible particulates.

  • Storage: Once fully dissolved, the stock solution can be stored at -20°C for up to three months. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Preparation of Working Dilutions

For most cell-based experiments, the high concentration of the DMSO stock solution will be toxic to cells. Therefore, it is necessary to prepare serial dilutions in an appropriate aqueous buffer or cell culture medium.

Important Consideration: When diluting a DMSO stock solution into an aqueous medium, the compound may precipitate out of solution. To minimize this, it is recommended to add the DMSO stock to the aqueous solution while vortexing to ensure rapid and even dispersion. The final concentration of DMSO in the experimental medium should be kept low, typically below 0.5%, to avoid solvent-induced artifacts.

Experimental Protocol: In Vitro Dopamine Uptake Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on dopamine uptake in a cell line expressing the human dopamine transporter (hDAT), such as HEK293-hDAT or CHO-hDAT cells.

Materials
  • HEK293-hDAT cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin/streptomycin, and a selection antibiotic like G418)

  • Phosphate-buffered saline (PBS)

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)

  • [³H]-Dopamine (radiolabeled)

  • Unlabeled dopamine

  • This compound stock solution in DMSO

  • Scintillation cocktail

  • 96-well microplate

  • Microplate scintillation counter

Experimental Procedure
  • Cell Seeding: Seed the HEK293-hDAT cells into a 96-well microplate at a density that will result in a confluent monolayer on the day of the experiment.

  • Preparation of Reagents:

    • Prepare a solution of [³H]-dopamine and unlabeled dopamine in the assay buffer to achieve the desired final concentration (typically in the low nanomolar range for the radiolabeled dopamine).

    • Prepare serial dilutions of this compound in the assay buffer from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.

  • Dopamine Uptake Assay:

    • On the day of the assay, aspirate the cell culture medium from the wells.

    • Wash the cells once with assay buffer.

    • Add the prepared this compound dilutions (or vehicle control) to the respective wells and incubate for 10-20 minutes at room temperature or 37°C.

    • Initiate the dopamine uptake by adding the [³H]-dopamine solution to all wells.

    • Incubate for a short period, typically 5-10 minutes, at room temperature or 37°C. The incubation time should be within the linear range of dopamine uptake for the specific cell line.

    • Terminate the uptake by rapidly aspirating the dopamine solution and washing the cells three times with ice-cold assay buffer.

    • Lyse the cells by adding a lysis buffer (e.g., 1% SDS) or a scintillation cocktail directly to the wells.

  • Quantification:

    • If a lysis buffer was used, transfer the lysate to scintillation vials.

    • If a scintillation cocktail was added directly to the wells, seal the plate.

    • Measure the radioactivity in each well or vial using a microplate scintillation counter.

  • Data Analysis:

    • Determine the non-specific uptake by including wells with a high concentration of a known DAT inhibitor (e.g., GBR12909 or cocaine).

    • Subtract the non-specific uptake from all other measurements to obtain the specific uptake.

    • Plot the specific dopamine uptake as a function of the this compound concentration.

    • Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow for Dopamine Uptake Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding Seed hDAT-expressing cells in 96-well plate reagent_prep Prepare this compound dilutions and [³H]-Dopamine solution wash_cells Wash cells with assay buffer cell_seeding->wash_cells add_sri Add this compound dilutions and incubate wash_cells->add_sri add_da Initiate uptake with [³H]-Dopamine add_sri->add_da terminate_uptake Terminate uptake and wash cells add_da->terminate_uptake lyse_cells Lyse cells terminate_uptake->lyse_cells scintillation_count Measure radioactivity lyse_cells->scintillation_count data_analysis Calculate specific uptake and IC₅₀ scintillation_count->data_analysis

Caption: Workflow for the in vitro dopamine uptake inhibition assay.

Putative Signaling Pathway Affected by this compound

The partial inhibition of DAT by this compound leads to an increase in the synaptic concentration of dopamine. This elevated dopamine can then interact with postsynaptic dopamine receptors, primarily D1 and D2 receptors, to modulate downstream signaling cascades.

Caption: Putative signaling pathway modulated by this compound.

References

Application Notes and Protocols for SRI-29574 in Cocaine Addiction Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-29574 is an allosteric modulator of the dopamine transporter (DAT), exhibiting partial inhibitory effects on the dopamine, serotonin (SERT), and norepinephrine (NET) transporters.[1] While direct preclinical studies of this compound in models of cocaine addiction are not yet available in the public domain, its mechanism of action as a DAT modulator suggests its potential as a pharmacological tool to investigate the neurobiology of cocaine use disorder and as a potential therapeutic agent. Cocaine's primary reinforcing effects are mediated by its blockade of DAT, leading to an increase in extracellular dopamine in key brain reward regions. Allosteric modulators of DAT, like this compound, which bind to a site distinct from the cocaine binding site, offer a novel approach to modulate DAT function and potentially attenuate the effects of cocaine.

These application notes provide a theoretical framework and detailed protocols for researchers to study the effects of this compound in established preclinical models of cocaine addiction. The protocols are based on standard methodologies in the field and are intended to serve as a guide for investigating the potential efficacy of this compound in reducing cocaine self-administration and relapse behavior.

Postulated Mechanism of Action of this compound in the Context of Cocaine Addiction

Cocaine acts as a competitive inhibitor at the dopamine transporter, blocking the reuptake of dopamine from the synaptic cleft and leading to its accumulation. This surge in synaptic dopamine is thought to underlie the reinforcing and addictive properties of the drug. This compound, as an allosteric modulator, is hypothesized to bind to a different site on the DAT. This binding may induce a conformational change in the transporter that reduces cocaine's affinity or efficacy at its own binding site, thereby diminishing its ability to inhibit dopamine reuptake. This could lead to a reduction in the rewarding effects of cocaine and a decrease in drug-seeking behavior.

cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT DAT Dopamine->DAT Reuptake Dopamine_Synapse Dopamine DAT->Dopamine_Synapse Reduces This compound This compound This compound->DAT Modulates Cocaine Cocaine Cocaine->DAT Blocks D_Rec Dopamine Receptors Dopamine_Synapse->D_Rec Activates Surgery Surgery Recovery Recovery Surgery->Recovery Acquisition Acquisition Recovery->Acquisition Stable Responding Stable Responding Acquisition->Stable Responding This compound Pre-treatment This compound Pre-treatment Stable Responding->this compound Pre-treatment Self-Administration Session Self-Administration Session This compound Pre-treatment->Self-Administration Session Data Analysis Data Analysis Self-Administration Session->Data Analysis cluster_reinstatement Reinstatement Triggers Acquisition Acquisition Extinction Extinction Acquisition->Extinction Reinstatement Test Reinstatement Test Extinction->Reinstatement Test Data Analysis Data Analysis Reinstatement Test->Data Analysis Cue Cue Cue->Reinstatement Test Cocaine Prime Cocaine Prime Cocaine Prime->Reinstatement Test This compound Pre-treatment This compound Pre-treatment This compound Pre-treatment->Reinstatement Test

References

Application Notes and Protocols for SRI-29574 in Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a decline in motor function. A key protein in the regulation of dopamine levels is the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. Modulation of DAT activity presents a potential therapeutic avenue for PD. SRI-29574 is an allosteric modulator of DAT, offering a nuanced approach to altering dopamine signaling compared to traditional orthosteric inhibitors.[1] These application notes provide a comprehensive guide for the use of this compound in preclinical Parkinson's disease research.

Compound Information: this compound

This compound acts as a partial inhibitor of dopamine uptake with high potency. It also exhibits partial inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET).

TransporterIC50 (nM)Efficacy (% Inhibition)
DAT 2.3 ± 0.468 ± 2
SERT 23 ± 552 ± 2
NET 52 ± 1572 ± 4
Data obtained from studies on rat brain synaptosomes.

Proposed Mechanism of Action in Parkinson's Disease

In the context of Parkinson's disease, the partial inhibition of DAT by this compound may offer a therapeutic advantage. By moderately increasing the synaptic residence time of dopamine, it could enhance dopaminergic signaling in the depleted striatum without causing the excessive and non-physiological increases in dopamine associated with complete DAT blockade. This could potentially improve motor symptoms while minimizing the risk of adverse effects like dyskinesia. The allosteric nature of this compound suggests it modulates the transporter's function in a way that is dependent on the presence of endogenous dopamine, potentially preserving the natural pattern of dopamine signaling.

Key Experiments and Protocols

In Vitro Characterization

1. Dopamine Uptake Assay in Striatal Synaptosomes

This assay is crucial for confirming the inhibitory effect of this compound on dopamine uptake in a preparation of nerve terminals from the striatum, the brain region most affected in Parkinson's disease.

Protocol:

  • Synaptosome Preparation:

    • Rapidly dissect the striata from rodent brains in ice-cold 0.32 M sucrose buffer.

    • Homogenize the tissue in 10 volumes of sucrose buffer using a glass-Teflon homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 12,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (the synaptosomal fraction) in a Krebs-Ringer buffer (KRB).

  • Uptake Assay:

    • Aliquot the synaptosomal suspension into test tubes.

    • Pre-incubate the synaptosomes with various concentrations of this compound or vehicle for 15-30 minutes at 37°C.

    • Initiate the uptake reaction by adding a mixture of unlabeled dopamine and a tracer amount of [3H]dopamine (e.g., final concentration of 10 nM).

    • To determine non-specific uptake, include tubes containing a high concentration of a known DAT inhibitor like cocaine (e.g., 10 µM).

    • Allow the reaction to proceed for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold KRB to remove extracellular [3H]dopamine.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition of specific uptake against the concentration of this compound to determine the IC50 value.

In Vivo Evaluation in a Parkinson's Disease Model

1. 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

The unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle or the striatum of rats leads to a progressive loss of dopaminergic neurons, mimicking the pathology of Parkinson's disease.

Protocol:

  • Surgical Procedure:

    • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

    • Secure the animal in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole at the desired stereotaxic coordinates for the medial forebrain bundle or striatum.

    • Slowly infuse a solution of 6-OHDA (e.g., 8 µg in 4 µl of saline with 0.02% ascorbic acid) using a microsyringe.

    • Leave the needle in place for a few minutes to allow for diffusion before slowly retracting it.

    • Suture the incision and provide post-operative care, including analgesics and supportive feeding if necessary.

  • Drug Administration:

    • Allow the animals to recover for at least two weeks to allow the lesion to develop.

    • Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to the desired treatment regimen.

2. Assessment of Motor Function: Rotarod Test

This test evaluates motor coordination and balance, which are impaired in animal models of Parkinson's disease.

Protocol:

  • Place the animal on a rotating rod of a rotarod apparatus.

  • The rod's rotation speed is gradually increased (e.g., from 4 to 40 rpm over 5 minutes).

  • Record the latency to fall from the rod.

  • Conduct multiple trials with an inter-trial interval (e.g., 15 minutes).

  • Compare the performance of this compound-treated animals to vehicle-treated animals. An improvement in the latency to fall in the treated group would suggest a therapeutic effect.

3. Post-mortem Neurochemical Analysis

Following the behavioral assessments, the brains of the animals are analyzed to determine the extent of the dopaminergic lesion and the effect of this compound on dopamine levels.

Protocol:

  • Tissue Preparation:

    • Euthanize the animals and rapidly dissect the striata.

    • Homogenize the tissue in a solution containing an internal standard and perchloric acid to precipitate proteins.

    • Centrifuge the homogenate and collect the supernatant.

  • HPLC Analysis:

    • Inject the supernatant into a high-performance liquid chromatography (HPLC) system equipped with an electrochemical detector.

    • Separate dopamine and its metabolites (e.g., DOPAC and HVA) using a reverse-phase column.

    • Quantify the levels of dopamine and its metabolites by comparing the peak areas to those of known standards.

    • Assess the extent of the 6-OHDA lesion by comparing dopamine levels in the lesioned hemisphere to the non-lesioned hemisphere.

    • Evaluate the effect of this compound on dopamine levels in the lesioned striatum.

Visualizations

G cluster_0 Drug-Target Interaction cluster_1 Proposed Signaling Pathway in Parkinson's Disease This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Allosteric Modulation (Partial Inhibition) Dopamine_synapse Synaptic Dopamine DAT->Dopamine_synapse Reduced Reuptake Postsynaptic_receptors Postsynaptic Dopamine Receptors Dopamine_synapse->Postsynaptic_receptors Increased Activation Signaling_cascade Intracellular Signaling Cascade (e.g., cAMP pathway) Postsynaptic_receptors->Signaling_cascade Motor_control Modulation of Motor Control Circuits Signaling_cascade->Motor_control

Caption: Proposed signaling pathway of this compound in Parkinson's disease.

G cluster_0 In Vivo Experimental Workflow start Start animal_model 6-OHDA Parkinson's Model (Rats) start->animal_model drug_admin This compound or Vehicle Administration animal_model->drug_admin behavioral_testing Rotarod Test drug_admin->behavioral_testing tissue_collection Striatal Tissue Collection behavioral_testing->tissue_collection hplc HPLC Analysis of Dopamine tissue_collection->hplc end End hplc->end

Caption: Workflow for in vivo evaluation of this compound.

Conclusion

This compound represents a valuable research tool for investigating the therapeutic potential of allosteric DAT modulation in Parkinson's disease. The protocols outlined above provide a framework for characterizing its effects both in vitro and in vivo. Further studies are warranted to fully elucidate its mechanism of action and to explore its potential as a novel therapeutic agent for this debilitating disease.

References

Application Notes and Protocols for SRI-29574 in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-29574 is a novel allosteric modulator of the dopamine transporter (DAT), also exhibiting partial inhibitory effects on the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1] As a modulator of key monoamine transporters, this compound holds potential for investigation in a variety of CNS disorders. These application notes provide an overview of its known pharmacological properties and offer detailed, standardized protocols for evaluating its potential effects in common rodent behavioral paradigms.

Disclaimer: At the time of this writing, specific in-vivo behavioral studies for this compound in rodents are not available in the published scientific literature. The following protocols are therefore provided as standardized templates for researchers wishing to investigate the behavioral effects of this compound.

Pharmacological Profile of this compound

In-vitro studies using rat brain synaptosomes have characterized this compound as a potent allosteric modulator. The following table summarizes its known inhibitory concentrations.

TransporterIC50 (nM)Efficacy
Dopamine Transporter (DAT)2.3 ± 0.4Partial Inhibitor (68 ± 2%)
Serotonin Transporter (SERT)23 ± 5Partial Inhibitor (52 ± 2%)
Norepinephrine Transporter (NET)52 ± 15Partial Inhibitor (72 ± 4%)

Data from in-vitro [3H]DA, [3H]5-HT, and [3H]NE uptake inhibition assays in rat brain synaptosomes.[1]

Notably, this compound did not significantly affect d-amphetamine-induced dopamine release in in-vitro assays, suggesting a distinct mechanism from typical dopamine releasing agents.[1]

Putative Signaling Pathway

The following diagram illustrates the proposed mechanism of action for an allosteric modulator of the dopamine transporter like this compound.

cluster_presynaptic Presynaptic Dopamine Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_cytosol Cytosolic Dopamine DA_vesicle->DA_cytosol Release DAT Dopamine Transporter (DAT) DA_cytosol->DAT Uptake Substrate DAT->DA_cytosol Translocation Synaptic_DA Synaptic Dopamine DAT->Synaptic_DA Reuptake SRI_29574 This compound Allosteric_Site Allosteric Binding Site SRI_29574->Allosteric_Site Binds to Allosteric_Site->DAT Modulates DA_receptor Dopamine Receptors Synaptic_DA->DA_receptor Activates

Allosteric modulation of the dopamine transporter.

General Experimental Workflow

The following diagram outlines a typical workflow for evaluating a novel compound like this compound in a battery of rodent behavioral tests.

cluster_setup Experimental Setup cluster_behavioral Behavioral Testing Battery cluster_analysis Data Analysis & Interpretation Animal_Acclimation Animal Acclimation & Habituation Compound_Prep This compound Formulation & Dosing Preparation Locomotor Locomotor Activity Compound_Prep->Locomotor EPM Elevated Plus Maze (Anxiety) Locomotor->EPM FST Forced Swim Test (Depression-like) EPM->FST NOR Novel Object Recognition (Cognition) FST->NOR Data_Collection Automated & Manual Data Collection NOR->Data_Collection Stats Statistical Analysis Data_Collection->Stats Results Interpretation of Behavioral Effects Stats->Results

Workflow for rodent behavioral phenotyping.

Experimental Protocols

The following are detailed protocols for key behavioral experiments that can be used to assess the effects of this compound.

Locomotor Activity Test
  • Objective: To assess the effects of this compound on spontaneous locomotor activity and to identify potential stimulatory or sedative effects.

  • Apparatus: Open field arena (e.g., 40 x 40 x 30 cm) made of a non-reflective material, equipped with an automated activity monitoring system (e.g., infrared beams or video tracking).

  • Animals: Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), individually housed.

  • Procedure:

    • Habituate animals to the testing room for at least 1 hour before the experiment.

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage).

    • After a predetermined pretreatment time (e.g., 30 minutes), place the animal in the center of the open field arena.

    • Record locomotor activity for a set duration (e.g., 30-60 minutes).

  • Parameters Measured:

    • Total distance traveled

    • Time spent in the center vs. periphery of the arena (as an index of anxiety)

    • Rearing frequency

    • Stereotyped behaviors

Elevated Plus Maze (EPM)
  • Objective: To evaluate the anxiolytic or anxiogenic potential of this compound.

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two closed arms.

  • Animals: Male or female mice or rats.

  • Procedure:

    • Habituate animals to the testing room.

    • Administer this compound or vehicle.

    • After the pretreatment period, place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a fixed time (e.g., 5 minutes).

    • Record the session with a video camera for later analysis.

  • Parameters Measured:

    • Time spent in the open arms vs. closed arms

    • Number of entries into the open arms vs. closed arms

    • Total arm entries

    • Risk assessment behaviors (e.g., head dips, stretched-attend postures)

Forced Swim Test (FST)
  • Objective: To screen for potential antidepressant-like effects of this compound.

  • Apparatus: A transparent cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Animals: Male or female mice or rats.

  • Procedure:

    • Pre-test (Day 1): Place the animal in the water-filled cylinder for 15 minutes. This induces a state of behavioral despair.

    • Remove the animal, dry it, and return it to its home cage.

    • Test (Day 2): 24 hours after the pre-test, administer this compound or vehicle.

    • After the pretreatment period, place the animal back into the cylinder for a 5-minute test session.

    • Record the session for scoring.

  • Parameters Measured:

    • Duration of immobility (floating with only minor movements to keep the head above water)

    • Time spent swimming

    • Time spent climbing

Novel Object Recognition (NOR) Test
  • Objective: To assess the effects of this compound on short-term recognition memory.

  • Apparatus: An open field arena and two sets of identical, non-threatening objects, plus a third, distinct novel object.

  • Animals: Male or female mice or rats.

  • Procedure:

    • Habituation (Day 1): Allow each animal to freely explore the empty open field arena for 5-10 minutes.

    • Familiarization (Day 2): Place two identical objects in the arena and allow the animal to explore them for a set time (e.g., 5-10 minutes). Administer this compound or vehicle before or after this phase, depending on the experimental question (e.g., effects on acquisition vs. consolidation).

    • Test (Day 3): After a retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploration for a set time (e.g., 5 minutes).

  • Parameters Measured:

    • Time spent exploring the novel object vs. the familiar object.

    • Discrimination Index: (Time with novel object - Time with familiar object) / (Total exploration time).

References

Application Notes and Protocols for Electrophysiological Characterization of SRI-29574

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield any published studies detailing the use of SRI-29574 in electrophysiology experiments. The following application notes and protocols are therefore provided as a comprehensive guide for the electrophysiological characterization of a novel dopamine transporter (DAT) allosteric modulator like this compound, based on established methodologies. The quantitative data presented are hypothetical and serve as illustrative examples of expected outcomes.

Introduction

This compound is an allosteric modulator of the dopamine transporter (DAT), also exhibiting partial inhibition of the serotonin transporter (SERT) and norepinephrine transporter (NET). Its primary characterization has been through radioligand binding and uptake assays. Electrophysiological studies are crucial to understand how its modulation of monoamine transporters translates into changes in neuronal excitability, synaptic transmission, and overall circuit function. This document outlines detailed protocols for investigating the effects of this compound on neuronal activity using whole-cell patch-clamp electrophysiology.

Mechanism of Action and Signaling Pathways

This compound acts as a partial inhibitor of DAT, SERT, and NET. By allosterically modulating these transporters, it is hypothesized to alter the concentration of neurotransmitters in the synaptic cleft, thereby influencing postsynaptic receptor activation and neuronal firing patterns. The primary effect is expected to be on dopaminergic neurons, but effects on serotonergic and noradrenergic neurons are also possible.

SRI29574_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron SRI29574 This compound DAT Dopamine Transporter (DAT) SRI29574->DAT Allosteric Modulation DA_vesicle Dopamine Vesicle DA_synapse Dopamine (Synaptic) DA_vesicle->DA_synapse Release DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding ion_channels Ion Channels DA_receptor->ion_channels Modulation neuronal_excitability Neuronal Excitability ion_channels->neuronal_excitability Alters Firing

Caption: Hypothesized signaling pathway of this compound. (Within 100 characters)

Quantitative Data Summary

The following tables present the known biochemical data for this compound and a template for organizing hypothetical data from electrophysiology experiments.

Table 1: Biochemical Properties of this compound

ParameterTransporterValueReference
IC50 DAT2.3 ± 0.4 nM[1]
SERT23 ± 5 nM[1]
NET52 ± 15 nM[1]
Emax DAT68 ± 2%[1]
SERT52 ± 2%[1]
NET72 ± 4%[1]

Table 2: Hypothetical Electrophysiological Effects of this compound on Dopaminergic Neurons

ParameterControlThis compound (10 nM)This compound (100 nM)
Resting Membrane Potential (mV) -65.2 ± 2.1-64.8 ± 2.3-63.9 ± 2.5
Input Resistance (MΩ) 350 ± 25355 ± 28365 ± 30
Action Potential Threshold (mV) -45.1 ± 1.5-45.5 ± 1.6-46.0 ± 1.8
Spontaneous Firing Rate (Hz) 2.5 ± 0.53.1 ± 0.64.2 ± 0.8
Evoked Firing Rate (Hz at 100 pA) 15.3 ± 1.818.9 ± 2.122.5 ± 2.5
Dopamine-mediated IPSC Amplitude (pA) -50.2 ± 5.1-40.8 ± 4.8-32.1 ± 4.5

Experimental Protocols

Preparation of Acute Brain Slices

This protocol describes the preparation of acute midbrain slices containing the substantia nigra pars compacta (SNc) or ventral tegmental area (VTA) for recording from dopaminergic neurons.

Materials:

  • Rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat)

  • Ice-cold cutting solution (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4. pH 7.3-7.4, osmolarity ~300-310 mOsm.

  • Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 2 CaCl2, and 1 MgSO4. pH 7.4, osmolarity ~300-310 mOsm.

  • Vibrating microtome (vibratome)

  • Dissection tools

Procedure:

  • Anesthetize the animal and perfuse transcardially with ice-cold cutting solution.

  • Rapidly dissect the brain and immerse it in ice-cold cutting solution.

  • Mount the brain on the vibratome stage and prepare 250-300 µm thick coronal or sagittal slices.

  • Transfer slices to a holding chamber with aCSF at 34°C for 30 minutes.

  • Allow slices to equilibrate at room temperature for at least 1 hour before recording.

Whole-Cell Patch-Clamp Recording

This protocol details the procedures for whole-cell voltage-clamp and current-clamp recordings from identified dopaminergic neurons.

Materials:

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Intracellular solution (in mM):

    • For current-clamp: 135 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. pH 7.3, osmolarity ~290 mOsm.

    • For voltage-clamp: 135 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 5 QX-314. pH 7.3, osmolarity ~290 mOsm.

  • This compound stock solution (e.g., 10 mM in DMSO).

Procedure:

  • Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF.

  • Identify dopaminergic neurons based on their location and morphology under infrared-differential interference contrast (IR-DIC) microscopy.

  • Pull patch pipettes with a resistance of 3-6 MΩ.

  • Fill the pipette with the appropriate intracellular solution and approach the target neuron.

  • Form a gigaohm seal (>1 GΩ) and establish the whole-cell configuration.

  • Current-Clamp Recordings:

    • Record the resting membrane potential.

    • Inject a series of hyperpolarizing and depolarizing current steps to determine input resistance, action potential threshold, and firing properties.

    • Bath apply this compound at various concentrations and repeat the measurements.

  • Voltage-Clamp Recordings:

    • Clamp the neuron at -70 mV.

    • Apply voltage steps to elicit voltage-gated currents (e.g., Na+, K+, Ca2+ currents).

    • To study synaptic currents, stimulate afferent pathways and record evoked postsynaptic currents (EPSCs or IPSCs).

    • Bath apply this compound and assess its effect on the amplitude, kinetics, and frequency of these currents.

Experimental_Workflow cluster_preparation Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Analysis A Acute Brain Slice Preparation B Slice Incubation and Recovery A->B C Identify Target Neuron (e.g., Dopaminergic) B->C D Establish Whole-Cell Patch-Clamp C->D E Baseline Recording (Current- or Voltage-Clamp) D->E F Bath Application of This compound E->F Control Data G Record Electrophysiological Changes F->G H Washout G->H Experimental Data I Data Analysis and Quantification H->I J Statistical Comparison I->J

Caption: General workflow for patch-clamp experiments. (Within 100 characters)

Data Analysis and Interpretation

  • Current-Clamp Data: Analyze changes in resting membrane potential, input resistance, action potential threshold, firing frequency, and spike frequency adaptation. An increase in excitability would be suggested by a more depolarized resting potential, increased firing rate for a given current injection, and a lower action potential threshold.

  • Voltage-Clamp Data: Measure the amplitude and kinetics of voltage-gated currents to determine if this compound directly modulates any ion channels. For synaptic currents, analyze changes in amplitude, frequency, and kinetics of spontaneous and evoked postsynaptic currents. A decrease in the amplitude of dopamine-mediated inhibitory postsynaptic currents (IPSCs) could indicate that this compound is effectively increasing synaptic dopamine levels, leading to receptor desensitization or other downstream effects.

Troubleshooting

  • Poor Slice Health: Ensure rapid dissection and constant oxygenation of solutions. Use a protective recovery solution like NMDG-based cutting solution.

  • Unstable Recordings: Use high-quality borosilicate glass for pipettes. Ensure the recording rig is free from mechanical and electrical noise.

  • No Drug Effect: Verify the concentration and stability of the this compound stock solution. Ensure adequate perfusion of the slice with the drug-containing aCSF. Consider using higher concentrations if no effect is observed at lower ranges, keeping in mind potential off-target effects.

By following these detailed protocols and adapting them to specific experimental questions, researchers can effectively characterize the electrophysiological effects of this compound and other novel monoamine transporter modulators.

References

Application Notes and Protocols for Cell-Based Assays Targeting GPR52 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Topic Clarification: Initial research indicates that SRI-29574 is an allosteric modulator of the dopamine transporter (DAT) with partial inhibitory effects on the serotonin (SERT) and norepinephrine (NET) transporters. It is not classified as a G protein-coupled receptor 52 (GPR52) antagonist. This document provides detailed application notes and protocols for the characterization of GPR52 antagonists, a target of significant interest for therapeutic development, particularly for Huntington's disease.[1][2][3]

Application Notes

Introduction to GPR52

G Protein-Coupled Receptor 52 (GPR52) is a class A orphan GPCR, meaning its endogenous ligand has not yet been definitively identified. It is highly expressed in brain regions such as the striatum and cortex.[4] GPR52 is coupled to the Gαs/olf protein, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP).[5][6] Notably, GPR52 exhibits high constitutive activity, maintaining a significant basal level of cAMP signaling even in the absence of an agonist.[7][8]

In addition to the canonical Gs/cAMP pathway, GPR52 activation can also lead to the recruitment of β-arrestins. This can initiate a separate signaling cascade, including the phosphorylation of extracellular signal-regulated kinase (ERK1/2), and is also involved in receptor desensitization and internalization.[9][10]

Therapeutic Relevance of GPR52 Antagonism

The inhibition of GPR52 activity has emerged as a potential therapeutic strategy for Huntington's disease, an incurable neurodegenerative disorder.[4] Studies have shown that reducing GPR52 function, either through genetic knockout or with antagonist compounds, can significantly lower the levels of mutant huntingtin (mHTT) protein in cellular and animal models of the disease.[2][3][11] This provides a strong rationale for the discovery and characterization of novel GPR52 antagonists.

Key Cell-Based Assays for GPR52 Antagonist Characterization

Two primary types of cell-based assays are fundamental for identifying and characterizing GPR52 antagonists:

  • cAMP Functional Assays: These assays directly measure the consequence of GPR52 modulation on its primary signaling pathway. Since GPR52 is Gαs-coupled, antagonists are identified by their ability to inhibit the cAMP production stimulated by a known GPR52 agonist. Given the receptor's high constitutive activity, inverse agonists, which reduce the basal cAMP level, can also be identified.[12]

  • β-Arrestin Recruitment Assays: These assays provide an alternative, G-protein-independent readout of receptor activity. Antagonists are quantified by their ability to block agonist-induced recruitment of β-arrestin to the receptor at the cell membrane. This is particularly useful for understanding the full pharmacological profile of a compound and for identifying biased ligands that may preferentially block one pathway over another.[9][13][14]

Data Presentation

The following tables summarize representative quantitative data for known GPR52 modulators. This data is essential for assay validation and for comparing the potency of novel compounds.

Table 1: Potency of GPR52 Antagonists in a cAMP Inhibition Assay

CompoundAssay TypeCell LineAgonist UsedAgonist Conc.IC50 (µM)Citation
GPR52 antagonist-1 (Comp-43) cAMP InhibitionHEK293-GPR52(Constitutive Activity)N/A0.63[5][11]
E7 cAMP InhibitionHEK293-GPR52WO-459100 nMNot Reported[2]
Cannabidiol (CBD) Inverse Agonism (cAMP)CHO-GPR52N/AN/ApEC50 = 5.61[4]

Table 2: Potency of GPR52 Agonists in a cAMP Stimulation Assay

CompoundAssay TypeCell LineEC50 (nM)Emax (% of Control)Citation
TP-024 (FTBMT) cAMP StimulationHEK293-GPR5275Not Reported[5]
PW0787 cAMP StimulationHEK293-GPR52135Not Reported[5]
Compound 4 cAMP StimulationHEK293-GPR52119~300% over basal[7]
Compound 7m cAMP StimulationCHO-GPR52Not ReportedNot Reported[8]

Mandatory Visualizations

GPR52_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR52 GPR52 G_protein Gαs/βγ GPR52->G_protein Activates beta_arrestin β-Arrestin GPR52->beta_arrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP G_protein->AC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates ERK ERK1/2 beta_arrestin->ERK Activates Agonist Agonist Agonist->GPR52 Activates Antagonist Antagonist Antagonist->GPR52 Blocks

GPR52 Signaling Pathways

cAMP_Antagonist_Workflow start Start: Culture GPR52-expressing cells (e.g., HEK293) plate_cells Plate cells in 384-well plate and incubate overnight start->plate_cells add_antagonist Add serial dilutions of test antagonist compound plate_cells->add_antagonist incubate_antagonist Pre-incubate (e.g., 30 min) add_antagonist->incubate_antagonist add_agonist Add GPR52 agonist (at EC80 concentration) incubate_antagonist->add_agonist incubate_agonist Incubate (e.g., 30 min) add_agonist->incubate_agonist lyse_cells Lyse cells and add cAMP detection reagents (TR-FRET) incubate_agonist->lyse_cells read_plate Read plate on a TR-FRET compatible reader lyse_cells->read_plate analyze Analyze data: Calculate IC50 values read_plate->analyze end End analyze->end

Workflow for a GPR52 cAMP Antagonist Assay

bArrestin_Antagonist_Workflow start Start: Culture PathHunter® GPR52 β-Arrestin cells plate_cells Plate 5,000-20,000 cells/well in a 384-well plate start->plate_cells add_antagonist Add serial dilutions of test antagonist compound plate_cells->add_antagonist incubate_antagonist Pre-incubate (e.g., 30 min) add_antagonist->incubate_antagonist add_agonist Add GPR52 agonist (at EC80 concentration) incubate_antagonist->add_agonist incubate_agonist Incubate for 90 min at 37°C add_agonist->incubate_agonist add_reagents Add PathHunter® detection reagents incubate_agonist->add_reagents incubate_reagents Incubate for 60 min at RT add_reagents->incubate_reagents read_plate Read chemiluminescence incubate_reagents->read_plate analyze Analyze data: Calculate IC50 values read_plate->analyze end End analyze->end

Workflow for a GPR52 β-Arrestin Antagonist Assay

Experimental Protocols

Protocol 1: Culture of HEK293 Cells Stably Expressing GPR52

This protocol describes the standard procedure for maintaining HEK293 cells engineered to stably express human GPR52.

Materials:

  • HEK293 cells stably expressing GPR52

  • DMEM (Dulbecco's Modified Eagle Medium) with high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Selection antibiotic (e.g., G418 or Hygromycin B, concentration to be determined by kill curve)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • T-75 culture flasks

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Medium Preparation: Prepare complete growth medium consisting of DMEM supplemented with 10% FBS and 1x Penicillin-Streptomycin. Add the appropriate concentration of selection antibiotic to maintain expression.

  • Cell Thawing: Thaw a cryopreserved vial of cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.[15]

  • Seeding: Transfer the cell suspension to a T-75 flask and place it in the CO₂ incubator.

  • Maintenance: Change the medium every 2-3 days. Monitor cell confluency daily.

  • Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with 5 mL of sterile PBS. Add 2 mL of Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach. Neutralize the trypsin by adding 8 mL of complete growth medium.

  • Splitting: Transfer the cell suspension to a 15 mL conical tube and gently pipette to ensure a single-cell suspension. Seed new T-75 flasks at a split ratio of 1:3 to 1:6.[15]

Protocol 2: GPR52 Antagonist cAMP Assay (TR-FRET)

This protocol outlines a method to measure the ability of a test compound to antagonize agonist-induced cAMP production in GPR52-expressing cells using a competitive immunoassay with Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology.

Materials:

  • GPR52-expressing cells (e.g., HEK293 or CHO)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)

  • Reference GPR52 agonist (e.g., TP-024)

  • Test antagonist compounds

  • TR-FRET cAMP assay kit (e.g., Cisbio cAMP Gs dynamic kit)

  • White, low-volume 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Cell Preparation: Harvest GPR52-expressing cells and resuspend them in assay buffer containing the PDE inhibitor (IBMX) to prevent cAMP degradation.[1] Determine cell density and adjust to the desired concentration (e.g., 2,000-5,000 cells per well).

  • Compound Plating: Prepare serial dilutions of the test antagonist compounds in assay buffer. Dispense a small volume (e.g., 5 µL) of each dilution into the wells of the 384-well plate. Include wells for vehicle control (DMSO) and no-agonist control.

  • Cell Seeding: Dispense the cell suspension (e.g., 5 µL) into each well containing the test compounds.

  • Antagonist Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the antagonist to bind to the receptor.

  • Agonist Stimulation: Prepare the GPR52 agonist at a concentration that elicits 80% of its maximal response (EC₈₀). Add the agonist (e.g., 10 µL) to all wells except the no-agonist controls.[16]

  • Stimulation Incubation: Incubate the plate at 37°C for 30 minutes to allow for cAMP production.

  • Detection: Following the manufacturer's instructions for the TR-FRET kit, add the lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) to each well.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader, measuring emission at both 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentration using a standard curve. Plot the percent inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: GPR52 Antagonist β-Arrestin Recruitment Assay

This protocol describes the measurement of GPR52 antagonism via a β-arrestin recruitment assay, using a technology like the DiscoverX PathHunter® system.

Materials:

  • PathHunter® GPR52 β-Arrestin cell line

  • Cell plating reagent (as recommended by the manufacturer)

  • Reference GPR52 agonist

  • Test antagonist compounds

  • White, clear-bottom 384-well tissue culture-treated plates

  • PathHunter® Detection Kit

  • Chemiluminescent plate reader

Procedure:

  • Cell Plating: Harvest the PathHunter® GPR52 cells and resuspend them in the appropriate cell plating reagent. Plate 5,000-20,000 cells per well in a 384-well plate.[13]

  • Incubation: Incubate the cell plates overnight at 37°C in a 5% CO₂ incubator.

  • Compound Plating: Prepare serial dilutions of the test antagonist compounds.

  • Antagonist Pre-treatment: Add the diluted antagonist compounds to the cell plate and pre-incubate for 30 minutes at 37°C.[13]

  • Agonist Stimulation: Add the reference GPR52 agonist at its EC₈₀ concentration to the wells.

  • Stimulation Incubation: Incubate the plate for 90 minutes at 37°C.[13]

  • Detection: Prepare the PathHunter® detection reagents according to the manufacturer's protocol. Add the detection reagent mixture to each well.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on a standard chemiluminescent plate reader.

  • Data Analysis: Determine the percent inhibition of the agonist-stimulated signal for each concentration of the antagonist. Plot the results and fit the curve using a four-parameter logistic equation to calculate the IC₅₀ value.

References

Application Notes and Protocols for SRI-29574 in Dopamine Transporter Autoradiography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-29574 is a potent and selective allosteric modulator of the dopamine transporter (DAT). It exhibits a nanomolar IC50 value for the inhibition of dopamine uptake, however, it does not compete for the primary binding site (S1 site) recognized by traditional DAT inhibitors like cocaine and its analogs (e.g., [³H]WIN 35428).[1] This unique mechanism of action makes this compound a valuable research tool for investigating the allosteric regulation of DAT function and for the development of novel therapeutics for dopamine-related disorders.

These application notes provide detailed protocols for utilizing autoradiography to characterize the effects of this compound on the dopamine transporter in brain tissue. Given that a radiolabeled version of this compound is not described in the literature, the primary application of autoradiography is to investigate how this compound allosterically modulates the binding of a radiolabeled ligand to the orthosteric site of DAT.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound's interaction with monoamine transporters.

ParameterTransporterValueSpeciesAssay ConditionsReference
IC₅₀ (Uptake Inhibition) DAT2.3 ± 0.4 nMRatSynaptosomes, [³H]Dopamine[1]
SERT23 ± 5 nMRatSynaptosomes, [³H]5-HT[1]
NET52 ± 15 nMRatSynaptosomes, [³H]NE[1]
Eₘₐₓ (Uptake Inhibition) DAT68 ± 2%RatSynaptosomes, [³H]Dopamine[1]
SERT52 ± 2%RatSynaptosomes, [³H]5-HT[1]
NET72 ± 4%RatSynaptosomes, [³H]NE[1]
Binding Inhibition DATInactiveRatUsing [³H]WIN 35428[1]

Experimental Protocols

Protocol 1: In Vitro Quantitative Autoradiography to Determine the Allosteric Modulation of [¹²⁵I]RTI-121 Binding to DAT by this compound

This protocol is designed to assess the effect of this compound on the binding affinity (Kd) and density (Bmax) of the high-affinity DAT radioligand [¹²⁵I]RTI-121 in rodent brain sections.

Materials:

  • Rodent brain tissue (e.g., rat or mouse), fresh-frozen

  • Cryostat

  • Microscope slides (gelatin-coated)

  • [¹²⁵I]RTI-121 (specific activity ~2200 Ci/mmol)

  • This compound

  • Nomifensine (for defining non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Cold (4°C) Assay Buffer

  • Phosphor imaging plates or autoradiography film

  • Image analysis software

Procedure:

  • Tissue Preparation:

    • Sacrifice the animal and rapidly dissect the brain.

    • Freeze the brain in isopentane cooled with dry ice (-40°C).

    • Store the brain at -80°C until sectioning.

    • Using a cryostat, cut coronal sections (16-20 µm thick) containing DAT-rich regions (e.g., striatum, nucleus accumbens).

    • Thaw-mount the sections onto gelatin-coated microscope slides and store at -80°C.

  • Pre-incubation:

    • On the day of the experiment, allow the slides to warm to room temperature.

    • Pre-incubate the slides in Assay Buffer for 15-30 minutes at room temperature to remove endogenous dopamine.

  • Incubation:

    • Prepare incubation solutions containing a range of concentrations of [¹²⁵I]RTI-121 (e.g., 10 pM to 2 nM) in Assay Buffer.

    • For each concentration of [¹²⁵I]RTI-121, prepare parallel sets of slides:

      • Total Binding: [¹²⁵I]RTI-121 only.

      • Total Binding + this compound: [¹²⁵I]RTI-121 in the presence of a fixed concentration of this compound (e.g., 10 nM, 100 nM, 1 µM). It is recommended to perform a pilot experiment to determine the optimal concentration of this compound.

      • Non-specific Binding: [¹²⁵I]RTI-121 in the presence of a high concentration of a competitive DAT inhibitor (e.g., 10 µM Nomifensine).

    • Incubate the slides in the respective solutions for 90-120 minutes at room temperature.

  • Washing:

    • After incubation, wash the slides in ice-cold Wash Buffer to remove unbound radioligand.

    • Perform 2-3 washes of 5-10 minutes each.

    • Perform a final brief rinse in ice-cold deionized water to remove buffer salts.

  • Drying and Exposure:

    • Dry the slides rapidly under a stream of cool, dry air.

    • Appose the dried slides to a phosphor imaging plate or autoradiography film along with calibrated radioactive standards.

    • Exposure time will depend on the specific activity of the radioligand and the density of transporters (typically 24-72 hours).

  • Data Analysis:

    • Scan the phosphor imaging plate or develop the film.

    • Using image analysis software, quantify the optical density in the brain regions of interest (e.g., caudate-putamen, nucleus accumbens).

    • Convert optical density values to fmol/mg tissue equivalent using the co-exposed standards.

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each condition.

    • Perform saturation analysis by plotting specific binding against the concentration of [¹²⁵I]RTI-121.

    • Fit the data using non-linear regression to determine the Kd and Bmax values in the absence and presence of this compound. A change in Kd would indicate an effect on binding affinity, while a change in Bmax would suggest an effect on the number of available binding sites.

Visualizations

experimental_workflow cluster_preparation Tissue Preparation cluster_incubation Incubation cluster_processing Processing & Analysis A Brain Tissue Sectioning (Cryostat) B Thaw-mounting on Slides A->B C Pre-incubation in Assay Buffer B->C D Incubation with [¹²⁵I]RTI-121 +/- this compound E Incubation for Non-specific Binding (with Nomifensine) F Washing D->F E->F G Drying F->G H Exposure to Film/Phosphor Plate G->H I Image Analysis & Quantification H->I

Caption: Experimental workflow for in vitro autoradiography.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Terminal DA Dopamine S1 Orthosteric Site (S1) DA->S1 Binds & is transported SRI This compound S2 Allosteric Site (S2) SRI->S2 Binds RTI [¹²⁵I]RTI-121 RTI->S1 Binds & blocks DAT Dopamine Transporter (DAT) DAT->S1 Modulates Affinity DA_in Dopamine (reuptake) S1->DA_in Translocation S2->DAT Induces Conformational Change

Caption: Allosteric modulation of DAT by this compound.

Discussion and Interpretation of Results

  • Mechanism of Action: this compound is hypothesized to bind to a secondary, allosteric site (often referred to as the S2 site) on the dopamine transporter.[2][3] This binding event is thought to induce a conformational change in the transporter protein that reduces the efficiency of dopamine translocation without directly preventing the binding of orthosteric ligands like cocaine or its analogs.[1]

  • Expected Outcomes: Based on the known properties of this compound, it is not expected to displace [¹²⁵I]RTI-121 in a competitive manner. Instead, its allosteric effect may manifest as:

    • A change in the affinity (Kd) of [¹²⁵I]RTI-121: this compound could either increase or decrease the affinity of the radioligand for the orthosteric site. A study on a different allosteric modulator, KM822, showed a decrease in the affinity of cocaine for DAT.[2]

    • A change in the maximum binding capacity (Bmax) of [¹²⁵I]RTI-121: The conformational change induced by this compound might alter the number of orthosteric sites available for radioligand binding.

  • Significance for Drug Development: Understanding the allosteric modulation of DAT is of significant interest for the development of novel therapeutics. Allosteric modulators can offer greater subtype selectivity and a more subtle "fine-tuning" of transporter function compared to traditional competitive inhibitors, potentially leading to improved therapeutic profiles with fewer side effects.

Concluding Remarks

This compound represents a powerful tool for probing the allosteric regulation of the dopamine transporter. While direct autoradiographic visualization of this compound binding sites is currently limited by the lack of a suitable radiolabeled form, the indirect methods described here provide a robust framework for characterizing its modulatory effects on DAT. These studies will contribute to a deeper understanding of DAT pharmacology and may facilitate the discovery of new allosteric modulators with therapeutic potential.

References

Troubleshooting & Optimization

SRI-29574 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SRI-29574.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an allosteric modulator of the dopamine transporter (DAT).[1] It functions by binding to a site on the transporter that is different from the dopamine binding site, thereby influencing the transporter's activity. This compound has been shown to partially inhibit dopamine uptake with a high potency (IC50 = 2.3 nM).[1] It also demonstrates partial inhibitory effects on the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1] This makes this compound a valuable tool for investigating the regulatory mechanisms of these key neurotransmitter transporters.

Q2: What is the recommended solvent for dissolving this compound?

The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve this compound in DMSO. It is recommended to start with a concentration of 2 mg/mL. Gentle warming may be necessary to ensure the compound fully dissolves.

Q4: How should I store the solid compound and stock solutions of this compound?

  • Solid Compound: Store the solid form of this compound at 2-8°C.

  • Stock Solutions: For short-term storage (up to one week), aliquots of the DMSO stock solution can be stored at 4°C. For long-term storage, it is recommended to store aliquots at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Q5: Has this compound been discontinued?

Some suppliers have indicated that this compound is a discontinued product. For information on remaining stock or potential alternatives, it is advised to contact the supplier's technical service.

Troubleshooting Guides

Solubility Issues

Problem: this compound is not fully dissolving in DMSO.

  • Solution 1: Gentle Warming. Gently warm the solution to aid dissolution. Be cautious with the temperature to avoid degradation.

  • Solution 2: Sonication. Use a sonicator to help break up any precipitate and facilitate dissolution.

  • Solution 3: Lower Concentration. If the compound still does not dissolve, try preparing a more dilute stock solution.

Problem: Precipitation is observed after diluting the DMSO stock solution in an aqueous buffer.

  • Solution 1: Check Final DMSO Concentration. Ensure the final concentration of DMSO in your experimental buffer is low (typically ≤ 0.1%) to prevent precipitation. If a higher concentration of this compound is needed, a solubility test in the final assay buffer is recommended.

  • Solution 2: Use a Surfactant. In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween-20 or Pluronic F-68) to the aqueous buffer can help maintain the solubility of hydrophobic compounds. This should be tested for compatibility with your specific assay.

Stability Issues

Problem: Inconsistent experimental results are observed over time.

  • Possible Cause: Degradation of this compound in solution.

    • Solution 1: Use Freshly Prepared Solutions. Whenever possible, prepare fresh dilutions of this compound from a frozen stock solution for each experiment.

    • Solution 2: Minimize Freeze-Thaw Cycles. Aliquot the DMSO stock solution into single-use volumes to avoid repeated freezing and thawing, which can lead to compound degradation and precipitation.[2][3] Studies have shown that while many compounds are stable for a limited number of freeze-thaw cycles, minimizing them is a best practice.[2][4]

    • Solution 3: Protect from Light. While specific data for this compound is unavailable, it is good practice to protect stock solutions from light by storing them in amber vials or wrapping them in foil.

Problem: Loss of compound activity after storage.

  • Possible Cause: Improper Storage.

    • Solution: Confirm Correct Storage Conditions. Ensure that solid this compound is stored at 2-8°C and DMSO stock solutions are stored at -80°C for long-term stability. For short-term use, 4°C is acceptable.

Quantitative Data Summary

ParameterValueSolventNotes
Solubility 2 mg/mLDMSOWarming may be required.
IC50 (DAT) 2.3 nM-Partial inhibitor of dopamine uptake.[1]
Molecular Weight 441.53 g/mol -[1]
Formula C29H23N5-[1]

Experimental Protocols

Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the desired concentration (e.g., 2 mg/mL).

  • Dissolution: Vortex the solution until the compound is fully dissolved. If necessary, gently warm the tube.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, tightly sealed tubes. For long-term storage, store at -80°C. For short-term use, store at 4°C.

In Vitro Dopamine Uptake Assay (General Protocol)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Culture: Plate cells expressing the dopamine transporter (e.g., HEK293-hDAT) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Preparation of Assay Buffer: Prepare an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Preparation of this compound Dilutions: Prepare serial dilutions of this compound in the assay buffer from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Pre-incubation: Remove the culture medium from the cells and wash them with the assay buffer. Add the this compound dilutions to the wells and pre-incubate for 10-20 minutes at the desired temperature (e.g., 37°C).

  • Initiation of Uptake: Add a solution containing a fixed concentration of radiolabeled dopamine (e.g., [3H]dopamine) to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate for a predetermined time (e.g., 5-15 minutes) at the same temperature.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Quantification: Measure the amount of radiolabeled dopamine taken up by the cells using a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition of dopamine uptake against the concentration of this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) dilute Prepare Serial Dilutions of this compound prep_stock->dilute prep_cells Plate DAT-expressing Cells preincubate Pre-incubate Cells with this compound prep_cells->preincubate prep_buffer Prepare Assay Buffer prep_buffer->dilute dilute->preincubate initiate Add [3H]Dopamine preincubate->initiate incubate Incubate initiate->incubate terminate Terminate Uptake (Wash) incubate->terminate lyse Lyse Cells terminate->lyse quantify Quantify Radioactivity lyse->quantify analyze Calculate IC50 quantify->analyze

Caption: Workflow for an in vitro dopamine uptake assay.

signaling_pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space DA Dopamine (DA) DAT Dopamine Transporter (DAT) DA->DAT Binds to orthosteric site SRI This compound SRI->DAT Binds to allosteric site SRI->DAT Inhibits Reuptake DA_in Dopamine (DA) DAT->DA_in DA Reuptake

Caption: Mechanism of action of this compound on the dopamine transporter.

References

Technical Support Center: SRI-29574 Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SRI-29574. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an allosteric modulator of the dopamine transporter (DAT). It acts as a partial inhibitor of dopamine uptake by DAT.[1] Unlike competitive inhibitors that bind to the primary substrate site (S1), allosteric modulators bind to a distinct site on the transporter, altering its conformation and function.[2][3][4] this compound has also been observed to partially inhibit the serotonin transporter (SERT) and the norepinephrine transporter (NET).

Q2: What are the expected in vitro effects of this compound in a dopamine uptake assay?

In a standard dopamine uptake assay using cells expressing DAT, this compound is expected to cause a partial, concentration-dependent inhibition of dopamine influx. This means that even at saturating concentrations, this compound will not completely block dopamine transport, unlike a full inhibitor.

Q3: Does this compound affect the binding of other ligands to the dopamine transporter?

Published data indicates that this compound does not affect the binding of the well-characterized DAT inhibitor [3H]WIN35,428. This is a key characteristic of its allosteric mechanism, as it does not compete for the same binding site as traditional DAT inhibitors.

Q4: How does this compound influence dopamine efflux?

At concentrations up to 1 µM, this compound has been shown to have no significant effect on d-amphetamine-induced dopamine efflux. This differentiates it from substrates of DAT which can induce reverse transport.

Q5: What are the known off-target effects of this compound?

This compound is known to be a partial inhibitor of the serotonin transporter (SERT) and the norepinephrine transporter (NET). Researchers should consider these off-target activities when designing experiments and interpreting results, especially in systems where these transporters are expressed.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No inhibition of dopamine uptake observed. 1. Incorrect concentration of this compound: The concentration used may be too low to elicit a response. 2. Cell line viability/transfection efficiency: The cells may not be healthy or may not be expressing a sufficient number of functional dopamine transporters. 3. Assay conditions: The incubation time, temperature, or buffer composition may be suboptimal.1. Perform a dose-response curve to determine the optimal concentration range. The reported IC50 is in the low nanomolar range. 2. Verify cell health using a viability assay (e.g., trypan blue exclusion). Confirm DAT expression via Western blot or immunofluorescence. 3. Optimize assay parameters. Ensure the uptake is in the linear range.
Complete inhibition of dopamine uptake observed. 1. High concentration of this compound: Exceedingly high concentrations may lead to non-specific effects or approach complete inhibition, which is not characteristic of a partial inhibitor. 2. Compound purity: The this compound stock may be contaminated with a full DAT inhibitor.1. Lower the concentration of this compound and perform a careful dose-response experiment. 2. Verify the purity of the compound using analytical methods such as HPLC-MS.
High variability between replicate wells. 1. Inconsistent cell plating: Uneven cell density across the plate can lead to variable transporter expression. 2. Pipetting errors: Inaccurate dispensing of this compound or the radiolabeled substrate. 3. Edge effects: Wells on the perimeter of the plate may experience different temperature and evaporation rates.1. Ensure a homogenous cell suspension before and during plating. 2. Use calibrated pipettes and proper technique. Consider using a multichannel pipette for additions. 3. Avoid using the outer wells of the plate for critical experiments.
Unexpected results in binding assays. 1. Use of a competing radioligand: this compound is an allosteric modulator and is not expected to compete with orthosteric ligands. 2. Assay sensitivity: The assay may not be sensitive enough to detect subtle allosteric effects on ligand binding.1. Confirm that the radioligand used binds to the primary substrate site. This compound should not displace it. 2. Consider using techniques that are more sensitive to conformational changes, such as fluorescence resonance energy transfer (FRET) or specific antibody binding.
Unexplained effects in in vivo experiments. 1. Off-target effects: The observed phenotype may be due to the inhibition of SERT and/or NET. 2. Pharmacokinetics/Pharmacodynamics (PK/PD): The dosing, route of administration, and metabolism of this compound may not be optimal.1. Include control experiments with selective SERT and NET inhibitors to dissect the contribution of each transporter. 2. Conduct PK/PD studies to determine the appropriate dosing regimen to achieve the desired target engagement.

Quantitative Data Summary

Parameter Value Target Assay Type
IC50 2.3 ± 0.4 nMDopamine Transporter (DAT)Dopamine Uptake Inhibition
Binding Affinity No significant effectDopamine Transporter (DAT)[3H]WIN35,428 Competition Assay
Efflux No significant effect at ≤ 1 µMDopamine Transporter (DAT)d-amphetamine-induced efflux
SERT/NET Activity Partial Inhibition (Quantitative data not publicly available)Serotonin Transporter (SERT) & Norepinephrine Transporter (NET)Uptake Inhibition

Experimental Protocols

Dopamine Uptake Inhibition Assay

This protocol is a general guideline for determining the inhibitory effect of this compound on dopamine uptake in a cell line expressing the dopamine transporter (e.g., HEK293-DAT).

Materials:

  • HEK293 cells stably expressing human DAT

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and appropriate selection antibiotic

  • Phosphate-buffered saline (PBS)

  • Krebs-Ringer-HEPES (KRH) buffer

  • [3H]-Dopamine

  • This compound

  • Non-selective DAT inhibitor (e.g., cocaine or GBR12909) for determining non-specific uptake

  • Scintillation fluid

  • 96-well microplate

Procedure:

  • Cell Culture: Culture HEK293-DAT cells in DMEM supplemented with FBS and selection antibiotic at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with KRH buffer.

  • Pre-incubation: Add KRH buffer containing various concentrations of this compound to the wells. For control wells, add buffer only (total uptake) or a saturating concentration of a non-selective DAT inhibitor (non-specific uptake). Incubate for 10-20 minutes at room temperature.

  • Uptake Initiation: Add [3H]-Dopamine to each well to a final concentration in the low nanomolar range.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 10 minutes) that falls within the linear range of uptake.

  • Uptake Termination: Rapidly aspirate the solution from the wells and wash three times with ice-cold KRH buffer to remove extracellular [3H]-Dopamine.

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 1% SDS).

  • Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific uptake from all other measurements. Plot the percent inhibition of specific uptake as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture (DAT-expressing) plate_cells Plate Cells in 96-well Plate cell_culture->plate_cells wash Wash Cells plate_cells->wash pre_incubate Pre-incubate with this compound wash->pre_incubate add_radioligand Add [3H]-Dopamine pre_incubate->add_radioligand incubate Incubate add_radioligand->incubate terminate Terminate Uptake & Wash incubate->terminate lyse Lyse Cells terminate->lyse count Scintillation Counting lyse->count calculate Calculate % Inhibition count->calculate plot Generate Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50 signaling_pathway cluster_transporter Dopamine Transporter (DAT) cluster_ligands Ligands DAT DAT Protein orthosteric_site Orthosteric Site (S1) DAT->orthosteric_site Reduces Transport Efficacy allosteric_site Allosteric Site allosteric_site->DAT Conformational Change dopamine Dopamine dopamine->orthosteric_site Binds & Transported sri29574 This compound sri29574->allosteric_site Binds inhibitor Competitive Inhibitor (e.g., Cocaine) inhibitor->orthosteric_site Binds & Blocks troubleshooting_logic cluster_partial cluster_complete start Unexpected Result in Dopamine Uptake Assay q1 Is inhibition partial or complete? start->q1 a1 Check for high variability q1->a1 Partial b1 Check this compound concentration q1->b1 Complete/None q2 Is variability high? a1->q2 a2 Review cell plating and pipetting technique q2->a2 Yes a3 Result is likely valid q2->a3 No q3 Is concentration too high? b1->q3 b2 Lower concentration and repeat q3->b2 Yes b3 Check compound purity q3->b3 No

References

Technical Support Center: SRI-29574 Binding Specificity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SRI-29574, an allosteric modulator of the dopamine transporter (DAT). The information herein is intended to help improve the specificity of this compound binding and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent allosteric modulator of the dopamine transporter (DAT).[1][2] It binds to a site on the transporter that is distinct from the dopamine binding site, thereby influencing the transporter's function.

Q2: Is this compound specific for the dopamine transporter?

While this compound shows high affinity for DAT, it also exhibits partial inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][2] This off-target activity is an important consideration in experimental design and data interpretation.

Q3: How does the allosteric modulation by this compound affect dopamine uptake?

Q4: What are the known binding affinities of this compound for DAT, SERT, and NET?

Quantitative analysis has demonstrated the following inhibitory concentrations (IC50) for this compound:

TransporterIC50 (nM)
Dopamine Transporter (DAT)2.3 ± 0.4
Serotonin Transporter (SERT)23 ± 5
Norepinephrine Transporter (NET)52 ± 15

Data from Rothman et al., 2009.[2]

Troubleshooting Guide: Improving this compound Binding Specificity

Issue 1: High Background Signal in Binding Assays

Possible Causes & Solutions:

  • Inadequate Blocking: Insufficient blocking of non-specific sites on membranes or plates can lead to high background.

    • Recommendation: Use a blocking agent such as 1-5% Bovine Serum Albumin (BSA) or non-fat dry milk in your assay buffer. The optimal concentration should be determined empirically.

  • Suboptimal Washing Steps: Incomplete removal of unbound radioligand or this compound can contribute to high background.

    • Recommendation: Increase the number and/or volume of wash steps with ice-cold wash buffer. Ensure rapid filtration and washing to minimize dissociation of specifically bound ligand.

  • Hydrophobic Interactions: this compound, like many small molecules, may exhibit non-specific binding due to hydrophobic interactions with plasticware or membrane lipids.

    • Recommendation: Include a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 in your assay and wash buffers.

  • Inappropriate Buffer Composition: The pH and ionic strength of the buffer can influence non-specific binding.

    • Recommendation: Optimize the pH of your assay buffer (typically between 7.2 and 7.6 for physiological relevance). Increasing the salt concentration (e.g., up to 300 mM NaCl) can help to reduce electrostatic interactions that may contribute to non-specific binding.

Issue 2: Poor Reproducibility Between Replicates

Possible Causes & Solutions:

  • Inconsistent Pipetting: Inaccurate or inconsistent pipetting of reagents, especially the radioligand or competitor, can lead to high variability.

    • Recommendation: Use calibrated pipettes and ensure proper pipetting technique. For small volumes, consider preparing master mixes to minimize pipetting errors.

  • Temperature Fluctuations: Binding kinetics are temperature-dependent. Inconsistent incubation temperatures can affect the binding equilibrium.

    • Recommendation: Use a temperature-controlled incubator or water bath to ensure a consistent temperature throughout the assay.

  • Variable Incubation Times: Insufficient or variable incubation times can result in the binding reaction not reaching equilibrium.

    • Recommendation: Ensure all samples are incubated for the same, predetermined amount of time that is sufficient to reach binding equilibrium.

Issue 3: Low Specific Binding Signal

Possible Causes & Solutions:

  • Low Receptor Expression: The tissue or cell preparation may have a low density of dopamine transporters.

    • Recommendation: If possible, use a cell line with higher DAT expression or a brain region known for high DAT density (e.g., striatum). Ensure proper membrane preparation to enrich for the transporter.

  • Degradation of this compound or Receptor: The compound or the transporter may be unstable under the assay conditions.

    • Recommendation: Prepare fresh solutions of this compound for each experiment. Include protease inhibitors in your membrane preparation buffer to prevent receptor degradation.

  • Incorrect Radioligand Concentration: The concentration of the radioligand used can impact the specific binding window.

    • Recommendation: Use a radioligand concentration at or below its Kd for the dopamine transporter to maximize the proportion of specific binding.

Experimental Protocols

Protocol 1: [³H]Dopamine Uptake Inhibition Assay in Rat Brain Synaptosomes

This protocol is adapted from standard methods for measuring dopamine uptake and can be used to assess the inhibitory effect of this compound.[3][4][5]

1. Synaptosome Preparation: a. Homogenize rat striatal tissue in ice-cold 0.32 M sucrose buffer containing protease inhibitors. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. c. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. d. Resuspend the resulting pellet (synaptosomes) in a Krebs-Ringer-HEPES buffer (pH 7.4). e. Determine protein concentration using a standard method (e.g., BCA assay).

2. Uptake Assay: a. Aliquot synaptosomes (typically 10-50 µg of protein per well) into a 96-well plate. b. Pre-incubate the synaptosomes with various concentrations of this compound or vehicle control for 10-15 minutes at 37°C. c. Initiate the uptake reaction by adding a mixture of unlabeled dopamine and [³H]dopamine (final concentration of [³H]dopamine typically 10-20 nM). d. Incubate for a short period (e.g., 5-10 minutes) at 37°C. The optimal time should be within the linear range of uptake. e. Terminate the uptake by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethylenimine. f. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand. g. Measure the radioactivity retained on the filters using liquid scintillation counting.

3. Data Analysis: a. Determine non-specific uptake in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR12909). b. Subtract non-specific uptake from total uptake to obtain specific uptake. c. Plot the percentage of inhibition of specific [³H]dopamine uptake against the concentration of this compound to determine the IC50 value.

Visualizations

Signaling Pathway: Allosteric Modulation of Dopamine Transporter

Allosteric_Modulation_DAT cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft DAT Dopamine Transporter (DAT) Orthosteric Site Allosteric Site DAT:allo->DAT:ortho Conformational Change (Reduces Vmax) Dopamine_in Dopamine (intracellular) DAT->Dopamine_in Reuptake (inhibited) Dopamine_vesicle Dopamine Vesicle Dopamine_out Dopamine Dopamine_vesicle->Dopamine_out Release Dopamine_out->DAT:ortho Binds SRI_29574 This compound SRI_29574->DAT:allo Binds

Caption: Allosteric modulation of the dopamine transporter by this compound.

Experimental Workflow: Troubleshooting Non-Specific Binding

Troubleshooting_Workflow start High Non-Specific Binding Observed q1 Is adequate blocking agent used? start->q1 a1_yes Optimize Blocking (e.g., increase BSA concentration) q1->a1_yes No q2 Are washing steps optimized? q1->q2 Yes a1_yes->q2 a2_yes Increase Wash Volume/Number q2->a2_yes No q3 Is a non-ionic detergent included? q2->q3 Yes a2_yes->q3 a3_yes Add Tween-20 or Triton X-100 q3->a3_yes No q4 Is buffer composition optimal? q3->q4 Yes a3_yes->q4 a4_yes Adjust pH and/or Salt Concentration q4->a4_yes No end Specific Binding Improved q4->end Yes a4_yes->end

Caption: A logical workflow for troubleshooting high non-specific binding.

References

How to prevent SRI-29574 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

Please note that SRI-29574 is a hypothetical compound for the purpose of this guide. The following information is based on general best practices for handling and preventing the degradation of small molecule inhibitors in solution. It is crucial to perform compound-specific stability studies to determine the optimal storage and handling conditions for your particular molecule.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is generally recommended for many small organic molecules.[1] However, always refer to the compound's specific data sheet if available. For aqueous working solutions, it is best to make serial dilutions in DMSO first and then add the final diluted sample to your buffer or medium to avoid precipitation.[1]

Q2: How should I store the powdered (lyophilized) form of this compound?

A2: As a powder, small molecules are generally stable when stored at -20°C or -80°C in a tightly sealed vial, protected from light and moisture.[2][3] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, which can introduce moisture and accelerate degradation.[3][4]

Q3: What are the best practices for storing this compound in a solution?

A3: Once dissolved, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][5][6] Store these aliquots at -80°C. For short-term storage (a few days), 4°C may be acceptable, but this should be validated with stability studies.

Q4: How can I minimize the risk of hydrolysis?

A4: Hydrolysis is a common degradation pathway for molecules with susceptible functional groups like esters or amides, where water cleaves a chemical bond.[7][8][9] To minimize this, use anhydrous solvents, store solutions in tightly sealed vials, and avoid exposure to high humidity.[1] For aqueous solutions, the rate of hydrolysis is often pH-dependent, so maintaining an optimal pH is critical.[8]

Q5: What are the signs of this compound degradation?

A5: Visual signs of degradation can include a change in the color of the solution or the appearance of precipitates. However, the most reliable indicators are a loss of biological activity in your experiments or the appearance of new peaks and a decrease in the main compound peak when analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q6: How does light exposure affect the stability of this compound?

A6: Many organic compounds are sensitive to light and can undergo photodegradation.[4] This process can be initiated by exposure to both natural sunlight and artificial lab lighting. To prevent this, store solutions in amber vials or wrap clear vials in aluminum foil and minimize their exposure to light during experiments.

Troubleshooting Guides

Problem: I am observing a gradual loss of my compound's activity over time.

  • Possible Cause 1: Chemical Degradation. The compound may be degrading in solution due to factors like hydrolysis, oxidation, or photodegradation.[8][10][11]

    • Solution: Review your storage and handling procedures. Ensure you are using anhydrous solvents, storing aliquots at -80°C, protecting them from light, and avoiding repeated freeze-thaw cycles.[2][5][6] Consider performing a stability study (see Experimental Protocols section) to determine the degradation rate under your specific conditions.

  • Possible Cause 2: Adsorption to labware. The compound may be adsorbing to the surface of plastic tubes or pipette tips, especially at low concentrations.

    • Solution: Consider using low-adhesion polypropylene tubes. You can also include a small amount of a non-ionic detergent like Tween-20 in your aqueous buffers (if compatible with your assay) to reduce non-specific binding.

Problem: My compound has precipitated out of the solution.

  • Possible Cause 1: Poor Solubility in Aqueous Buffer. Many compounds dissolved in DMSO will precipitate when diluted into an aqueous medium.[1]

    • Solution: Ensure the final concentration of DMSO in your working solution is low enough to be tolerated by your assay (typically <0.5%) but high enough to maintain solubility.[5] When preparing the working solution, add the DMSO stock solution to the aqueous buffer slowly while vortexing to facilitate mixing.[2]

  • Possible Cause 2: Freeze-Thaw Cycles. Repeated freezing and thawing can cause the compound to come out of solution.

    • Solution: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.[2] If you observe precipitation after thawing an aliquot, try gently vortexing or sonicating the vial to redissolve the compound.

Problem: The color of my this compound solution has changed.

  • Possible Cause: Oxidation or Photodegradation. A change in color often indicates a chemical change in the compound's structure, which can be a result of oxidation or light-induced degradation.[4]

    • Solution: Immediately discard the discolored solution. When preparing new solutions, consider degassing your solvent by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen. Ensure all solutions are protected from light by using amber vials or foil.

Data Presentation: General Stability of Small Molecules in Solution

The following table provides representative data on the stability of a hypothetical small molecule inhibitor under various stress conditions. Note: This data is for illustrative purposes only.

ConditionTimepointPercent of Initial Compound RemainingAppearance of Degradation Products (Peak Area %)
Temperature
-80°C6 months>99%<0.1%
-20°C6 months98%1.5%
4°C1 month95%4.2%
Room Temp (25°C)1 week85%13.5%
pH (in aqueous buffer at 25°C)
pH 3.024 hours92%7.5%
pH 7.424 hours>99%<0.5%
pH 9.024 hours88%11.2%
Light Exposure (at 25°C)
Amber Vial24 hours>99%<0.2%
Clear Vial24 hours75%23.8%

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for a forced degradation (stress testing) study to identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.[12]

1. Objective: To assess the intrinsic stability of this compound in solution under various stress conditions, including hydrolysis, oxidation, and photolysis.

2. Materials and Equipment:

  • This compound powder

  • HPLC-grade DMSO, acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate buffer

  • HPLC system with a UV detector or a mass spectrometer (LC-MS)

  • C18 HPLC column

  • pH meter

  • Photostability chamber or a light source with controlled UV and visible output

  • Vortex mixer and sonicator

  • Amber and clear HPLC vials

3. Stock Solution Preparation:

  • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • From this stock, prepare a working solution (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water. This will be your "Time 0" sample.

4. Forced Degradation Conditions:

  • Acid Hydrolysis:

    • Mix the working solution with 0.1 M HCl.

    • Incubate at 60°C for 4 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • Mix the working solution with 0.1 M NaOH.

    • Incubate at 60°C for 4 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Mix the working solution with 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Analyze by HPLC.

  • Photostability:

    • Place the working solution in a clear vial.

    • Expose the vial to a light source that meets ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Simultaneously, keep a control sample in an amber vial (or wrapped in foil) under the same temperature conditions.

    • Analyze both samples by HPLC after the exposure period.

5. HPLC Analysis:

  • Analyze the "Time 0" sample and all stressed samples using a suitable HPLC method (e.g., a gradient method on a C18 column).

  • Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent this compound compound.

  • The goal is to achieve 5-20% degradation of the parent compound to ensure that the stability-indicating method can effectively separate the degradants from the main peak.

Visualizations

Degradation_Pathways cluster_degradation Degradation Pathways SRI_29574 This compound (Active Compound) Hydrolysis Hydrolysis (Esters, Amides, etc.) SRI_29574->Hydrolysis H₂O (Moisture, pH) Oxidation Oxidation (Reaction with O₂) SRI_29574->Oxidation O₂ (Air) Photodegradation Photodegradation (UV/Vis Light Exposure) SRI_29574->Photodegradation Light (hν) Degraded_Products Inactive/Toxic Degradation Products Hydrolysis->Degraded_Products Oxidation->Degraded_Products Photodegradation->Degraded_Products

Caption: Common degradation pathways for small molecule inhibitors.

Troubleshooting_Workflow start Suspected Compound Degradation q1 Visual Inspection: Precipitate or Color Change? start->q1 a1_yes Discard Solution. Review preparation protocol. Use fresh, anhydrous solvent. q1->a1_yes Yes q2 Loss of Biological Activity? q1->q2 No a1_yes->q2 a2_yes Check Storage: - Aliquoted? - Stored at -80°C? - Protected from light? q2->a2_yes Yes end_ok Compound is Likely Stable. Investigate other experimental variables. q2->end_ok No q3 Analyze by HPLC/LC-MS a2_yes->q3 a3_result New peaks observed? Parent peak decreased? q3->a3_result a3_yes Confirm Degradation. Perform Forced Degradation Study to identify cause. a3_result->a3_yes Yes a3_result->end_ok No a3_yes->end_ok

Caption: Troubleshooting workflow for suspected compound degradation.

Experimental_Workflow cluster_stress Forced Degradation start Prepare Stock & Working Solutions of this compound t0 Analyze 'Time 0' Sample (Control) start->t0 stress Expose Aliquots to Stress Conditions start->stress analysis Neutralize/Stop Reaction & Analyze All Samples by HPLC/LC-MS t0->analysis acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation (H₂O₂) stress->oxidation photo Photolysis (Light) stress->photo acid->analysis base->analysis oxidation->analysis photo->analysis data Compare Chromatograms: - Identify Degradant Peaks - Quantify Loss of Parent Compound analysis->data end Determine Stability Profile & Degradation Pathways data->end

Caption: Experimental workflow for a forced degradation study.

References

SRI-29574 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using SRI-29574. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an allosteric modulator of the dopamine transporter (DAT).[1] It functions by partially inhibiting the reuptake of dopamine. Unlike competitive inhibitors that bind to the primary substrate site, allosteric modulators bind to a distinct site on the transporter, altering its conformation and function.

Q2: What is the selectivity profile of this compound?

This compound is most potent as a partial inhibitor of DAT but also shows partial inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1]

Q3: What are the recommended storage and handling conditions for this compound?

This compound is typically supplied as a white to light brown powder. For long-term storage, it is recommended to keep it at 2-8°C. For short-term storage, it can be kept at room temperature in the continental US, though conditions may vary elsewhere.

Q4: How should I dissolve this compound for in vitro experiments?

This compound is soluble in DMSO at a concentration of 2 mg/mL, and warming the solution may be necessary to achieve complete dissolution.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent IC50 values in dopamine uptake assays. 1. Cell health and density variability.2. Inaccurate serial dilutions of this compound.3. Instability of this compound in aqueous buffer.1. Ensure consistent cell seeding density and monitor cell viability. Use cells within a specific passage number range.2. Prepare fresh serial dilutions for each experiment. Verify pipette calibration.3. Prepare this compound dilutions in your assay buffer immediately before use. Minimize the time the compound spends in aqueous solution.
High background signal in radiolabeled dopamine uptake assays. 1. Insufficient washing to remove extracellular radiolabel.2. Non-specific binding of the radiolabel to the plate or cells.1. Increase the number and volume of wash steps with ice-cold assay buffer after incubation.2. Pre-coat plates with a blocking agent like poly-D-lysine. Include a control with a known potent DAT inhibitor (e.g., GBR12909) to determine maximal inhibition and non-specific uptake.[2]
No observable effect of this compound on dopamine uptake. 1. Incorrect concentration range tested.2. Degraded this compound stock solution.3. Low expression of DAT in the cell line used.1. Given the reported IC50 of 2.3 nM, ensure your concentration range brackets this value (e.g., 0.1 nM to 1 µM).2. Prepare a fresh stock solution from powder. Protect the stock solution from light and repeated freeze-thaw cycles.3. Verify DAT expression in your cell line using Western blot or qPCR. Consider using a cell line known to express high levels of DAT, such as MDCK or HEK293 cells transfected with the human DAT gene.[1][3]
This compound precipitates in the cell culture medium. 1. The final concentration of DMSO is too high.2. The concentration of this compound exceeds its solubility in the medium.1. Ensure the final concentration of DMSO in your assay is typically below 0.5% to avoid solvent effects and precipitation.2. If higher concentrations of this compound are needed, consider using a different solvent or formulation, though this may require extensive validation.

Quantitative Data

Table 1: Pharmacological Profile of this compound

TargetActionIC50 (nM)Reference
Dopamine Transporter (DAT)Partial Uptake Inhibition2.3 ± 0.4[4]
Serotonin Transporter (SERT)Partial Uptake Inhibition-[1]
Norepinephrine Transporter (NET)Partial Uptake Inhibition-[1]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC29H23N5
Molecular Weight441.53 g/mol
AppearanceWhite to light brown powder
Storage Temperature2-8°C
SolubilityDMSO: 2 mg/mL (warmed)

Visualizations

SRI_29574_Mechanism This compound allosterically modulates DAT to partially inhibit dopamine reuptake. cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft DA_vesicle Dopamine Vesicle DA_cytosol Cytosolic Dopamine DA_vesicle->DA_cytosol Release DA_synapse Synaptic Dopamine DAT Dopamine Transporter (DAT) DAT->DA_cytosol SRI_29574 This compound Allosteric_Site SRI_29574->Allosteric_Site DA_synapse->DAT Reuptake

Caption: Mechanism of action of this compound as an allosteric modulator of DAT.

Dopamine_Uptake_Assay_Workflow start Start: Plate DAT-expressing cells incubation1 Incubate cells (e.g., 24h) start->incubation1 treatment Pre-incubate with this compound or vehicle control incubation1->treatment add_radiolabel Add radiolabeled dopamine (e.g., [3H]DA) treatment->add_radiolabel incubation2 Incubate for a defined period (e.g., 10 min) add_radiolabel->incubation2 wash Wash cells with ice-cold buffer to terminate uptake incubation2->wash lysis Lyse cells wash->lysis scintillation Measure radioactivity using scintillation counting lysis->scintillation analysis Data Analysis: Calculate IC50 values scintillation->analysis end End analysis->end

Caption: Workflow for a radiolabeled dopamine uptake inhibition assay.

Experimental Protocols

Protocol 1: Dopamine Uptake Inhibition Assay

This protocol is designed to determine the IC50 value of this compound for the inhibition of dopamine uptake in a cell line expressing the dopamine transporter.

Materials:

  • DAT-expressing cells (e.g., hDAT-MDCK or hDAT-HEK293)

  • 96-well cell culture plates

  • This compound

  • DMSO (for stock solution)

  • Krebs-HEPES buffer (KHB) or similar physiological buffer

  • Radiolabeled dopamine (e.g., [3H]dopamine)

  • Non-radiolabeled dopamine

  • Potent DAT inhibitor for control (e.g., GBR12909)

  • Cell lysis buffer

  • Scintillation cocktail and counter

Methodology:

  • Cell Plating: Seed the DAT-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C and 5% CO2.

  • Preparation of Compounds:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock in KHB to achieve final assay concentrations (e.g., ranging from 0.1 nM to 1 µM).

    • Prepare a solution of [3H]dopamine in KHB at the desired final concentration (e.g., 10-20 nM).

  • Assay Procedure:

    • On the day of the experiment, aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of room temperature KHB.

    • Add 50 µL of KHB containing the various concentrations of this compound, vehicle (DMSO), or a saturating concentration of a control inhibitor (for determining non-specific uptake).

    • Pre-incubate the plate for 15-30 minutes at room temperature.

    • Initiate the uptake by adding 50 µL of the [3H]dopamine solution to each well.

    • Incubate for a predetermined time (e.g., 10 minutes) at room temperature. The incubation time should be within the linear range of uptake for the cell line used.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 150 µL of ice-cold KHB.

    • Lyse the cells by adding 100 µL of cell lysis buffer to each well and incubating for 30 minutes at room temperature with gentle shaking.

  • Quantification and Analysis:

    • Transfer the lysate from each well to a scintillation vial.

    • Add 4 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Subtract the non-specific uptake (CPM from wells with the control inhibitor) from all other values.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Transporter Expression

This protocol provides a general framework for assessing the protein expression levels of DAT, SERT, and NET in cell lysates or tissue homogenates.

Materials:

  • Cell or tissue samples

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli buffer (2x)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membrane

  • Tris-buffered saline with Tween-20 (TBST)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for DAT, SERT, and NET

  • Loading control primary antibody (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Methodology:

  • Sample Preparation:

    • Homogenize tissue or lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration for all samples. Add an equal volume of 2x Laemmli buffer and boil at 95-100°C for 5 minutes to denature the proteins.

    • Load 10-50 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody (e.g., anti-DAT) diluted in blocking buffer overnight at 4°C. The optimal dilution should be determined empirically.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis of the bands using appropriate software. Normalize the band intensity of the target protein to the loading control (e.g., β-actin) to compare expression levels across different samples. The expected molecular weight for DAT can vary but is often observed around 78 kDa.[5]

References

Validation & Comparative

Validating the Allosteric Mechanism of SRI-29574: A Comparative Guide for Dopamine Transporter Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SRI-29574 with alternative allosteric and orthosteric modulators of the dopamine transporter (DAT). Experimental data is presented to validate the allosteric mechanism of this compound and facilitate the selection of appropriate tool compounds for research and development.

The dopamine transporter is a critical regulator of dopaminergic neurotransmission and a key target for therapeutic intervention in a range of neurological and psychiatric disorders. Modulation of DAT activity can be achieved through orthosteric ligands, which directly compete with dopamine for its binding site, or through allosteric modulators, which bind to a distinct site to influence the transporter's function. This compound has emerged as a potent allosteric modulator of DAT. This guide delves into the experimental evidence supporting its allosteric mechanism and compares its performance with other well-characterized DAT modulators.

Comparative Analysis of DAT Modulators

The following tables summarize the quantitative data for this compound and a selection of alternative allosteric and orthosteric/atypical modulators of the dopamine transporter.

Table 1: Allosteric Modulators of the Dopamine Transporter

CompoundTarget(s)IC50 (DAT)Emax (DAT)Mechanism of ActionKey Findings
This compound DAT, SERT, NET2.3 ± 0.4 nM[1]68 ± 2%[2]Partial inhibitor of DAT uptakePartially inhibits dopamine, serotonin, and norepinephrine uptake without significantly affecting orthosteric ligand binding.[1]
KM822 DAT, SERT, NET3.7 ± 0.65 µM[3]Not ReportedNoncompetitive inhibitorDecreases the potency of cocaine in dopamine transport inhibition assays, suggesting an allosteric mechanism.[3]
SoRI-20041 DATNot ReportedNot ReportedAllosteric antagonistAntagonizes amphetamine-induced dopamine release, indicating a modulatory effect on transporter function rather than direct blockade.[4][5]
Sydnocarb DAT, SERT, NET0.493 ± 0.14 µM[6]Not ReportedNoncompetitive inhibitorExhibits noncompetitive inhibition of dopamine uptake, consistent with binding to an allosteric site.[6]

Table 2: Orthosteric and Atypical Inhibitors of the Dopamine Transporter

CompoundTarget(s)IC50/Ki (DAT)Mechanism of ActionKey Findings
Cocaine DAT, SERT, NETKi: ~100-300 nMCompetitive inhibitorBinds directly to the dopamine uptake site, blocking dopamine reuptake.[7][8]
GBR 12909 DATKi: ~1-10 nMCompetitive inhibitorHigh-affinity and selective inhibitor of dopamine uptake that binds to the orthosteric site.
JHW 007 DATKi: 4.21 nM (rat)Atypical inhibitorHigh-affinity inhibitor that binds to the DAT in an occluded conformation, differing from classical inhibitors like cocaine.[9]
CE-123 DATNot ReportedInhibitorDemonstrates specificity for DAT and improves cognitive flexibility in preclinical models.

Experimental Protocols

The validation of an allosteric mechanism relies on specific experimental approaches that differentiate it from competitive orthosteric inhibition. Below are detailed methodologies for key experiments cited in the characterization of this compound and its counterparts.

Dopamine Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled or fluorescently labeled dopamine into cells expressing the dopamine transporter. For an allosteric modulator like this compound, this assay is used to determine its potency (IC50) and efficacy (Emax) as a partial inhibitor.

  • Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably or transiently expressing the human dopamine transporter (hDAT).

  • Substrate: [3H]dopamine or a fluorescent dopamine analog.

  • Procedure:

    • Cells are plated in a 96-well plate and allowed to adhere.

    • The cells are washed with Krebs-Ringer-HEPES (KRH) buffer.

    • Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle for a specified time (e.g., 10-20 minutes) at room temperature.

    • [3H]dopamine is added to initiate the uptake reaction, and the incubation continues for a short period (e.g., 5-10 minutes) at 37°C.

    • Uptake is terminated by rapid washing with ice-cold KRH buffer.

    • Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration-response curves are generated, and the IC50 (concentration of the compound that inhibits 50% of dopamine uptake) and Emax (maximum inhibition) values are calculated using non-linear regression. A partial inhibitor like this compound will have an Emax value significantly less than 100%.

Radioligand Binding Assay

This assay is crucial for demonstrating that the test compound does not directly compete with an orthosteric ligand for binding to the DAT. A lack of potent inhibition in this assay, coupled with potent inhibition of uptake, is strong evidence for an allosteric mechanism.

  • Radioligand: [3H]WIN 35,428, a well-characterized orthosteric DAT ligand.

  • Tissue/Cell Preparation: Membranes prepared from cells expressing hDAT or from brain regions rich in DAT (e.g., striatum).

  • Procedure:

    • Membrane preparations are incubated with a fixed concentration of [3H]WIN 35,428 and varying concentrations of the test compound (e.g., this compound).

    • The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a time sufficient to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters is measured by scintillation counting.

  • Data Analysis: The ability of the test compound to displace [3H]WIN 35,428 binding is determined. A compound acting via a purely allosteric mechanism, like this compound, is expected to be significantly less potent in this assay compared to its potency in the uptake inhibition assay.[1]

Schild Analysis for Allosteric Modulators

A Schild analysis can be adapted to characterize the nature of the interaction between an allosteric modulator and an orthosteric ligand. A lack of a linear relationship and a slope not equal to unity in a Schild plot can be indicative of an allosteric interaction.

  • Procedure:

    • Generate full dose-response curves for an orthosteric agonist (e.g., dopamine) in the absence and presence of several fixed concentrations of the putative allosteric modulator (e.g., this compound).

    • Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the modulator to the EC50 in the absence of the modulator) for each concentration of the modulator.

    • Plot the log (dose ratio - 1) against the log of the modulator concentration.

  • Data Analysis: For a competitive orthosteric antagonist, this plot should be linear with a slope of 1. Deviations from this, such as a non-linear relationship or a slope significantly different from 1, suggest a non-competitive, allosteric mechanism.

Visualizing the Mechanisms

The following diagrams illustrate the conceptual differences between orthosteric and allosteric modulation of the dopamine transporter and a typical experimental workflow for their characterization.

Signaling_Pathways cluster_orthosteric Orthosteric Inhibition cluster_allosteric Allosteric Modulation DAT_ortho Dopamine Transporter (DAT) Uptake_Blocked_ortho Dopamine Uptake Blocked DAT_ortho->Uptake_Blocked_ortho Functionally Inhibited Dopamine_ortho Dopamine Binding_Site_ortho Dopamine_ortho->Binding_Site_ortho Binds Orthosteric_Inhibitor Orthosteric Inhibitor (e.g., Cocaine) Orthosteric_Inhibitor->Binding_Site_ortho Competes for binding Binding_Site_ortho->DAT_ortho DAT_allo Dopamine Transporter (DAT) Uptake_Modulated Dopamine Uptake Modulated DAT_allo->Uptake_Modulated Functionally Modulated Dopamine_allo Dopamine Orthosteric_Site_allo Dopamine_allo->Orthosteric_Site_allo Binds Allosteric_Modulator Allosteric Modulator (e.g., this compound) Allosteric_Site Allosteric_Modulator->Allosteric_Site Binds Orthosteric_Site_allo->DAT_allo Allosteric_Site->DAT_allo Induces conformational change

Caption: Orthosteric vs. Allosteric Modulation of DAT.

Experimental_Workflow start Start: Characterize Novel DAT Modulator uptake_assay Dopamine Uptake Inhibition Assay (Determine IC50 & Emax) start->uptake_assay binding_assay Orthosteric Radioligand Binding Assay (e.g., [3H]WIN 35,428) start->binding_assay decision Potent Uptake Inhibition & Weak Binding Displacement? uptake_assay->decision binding_assay->decision allosteric_path Suggests Allosteric Mechanism decision->allosteric_path Yes orthosteric_path Suggests Orthosteric Mechanism decision->orthosteric_path No functional_assays Further Functional Assays (e.g., Schild Analysis, Efflux Assays) allosteric_path->functional_assays orthosteric_path->functional_assays conclusion Conclude Mechanism of Action functional_assays->conclusion

Caption: Workflow for Validating Allosteric Mechanism.

References

SRI-29574: A Comparative Analysis of its Cross-Reactivity with Monoamine Transporters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

SRI-29574 is a potent allosteric modulator of the dopamine transporter (DAT), demonstrating high affinity and partial inhibition of dopamine uptake.[1][2] Understanding its selectivity and cross-reactivity with other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), is crucial for its development as a pharmacological tool and potential therapeutic agent. This guide provides a comparative analysis of this compound's interaction with these transporters, supported by experimental data and detailed protocols.

Quantitative Comparison of Transporter Inhibition

Experimental data from radioligand uptake inhibition assays in rat brain synaptosomes demonstrate that this compound exhibits a degree of cross-reactivity with both SERT and NET, acting as a partial inhibitor for all three transporters.[3] The compound is most potent at DAT, with approximately 10-fold selectivity over SERT and 23-fold selectivity over NET.

TransporterIC50 (nM)Maximum Inhibition (Emax)
Dopamine Transporter (DAT)2.3 ± 0.468 ± 2%
Serotonin Transporter (SERT)23 ± 552 ± 2%
Norepinephrine Transporter (NET)52 ± 1572 ± 4%
Table 1: Comparative inhibitory activity of this compound on monoamine transporters in rat brain synaptosomes. Data represents the mean ± S.D. of three separate experiments.[3]

Dopamine Transporter Signaling and Regulation

The dopamine transporter plays a critical role in regulating dopaminergic neurotransmission by clearing dopamine from the synaptic cleft.[3][4] The function of DAT is dynamically regulated by a complex network of intracellular signaling pathways. Several protein kinases, including Protein Kinase C (PKC), Extracellular signal-regulated kinase (ERK), Protein Kinase A (PKA), and Ca2+/calmodulin-dependent protein kinase II (CaMKII), have been shown to modulate DAT activity and trafficking.[1] Furthermore, DAT function is influenced by receptors such as the D2 dopamine autoreceptor and the trace amine-associated receptor 1 (TAAR1), which can trigger downstream signaling cascades leading to DAT phosphorylation and internalization.[1]

DAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Intracellular Space Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Internalization Internalization DAT->Internalization Regulation Dopamine_in Dopamine DAT->Dopamine_in D2_Autoreceptor D2 Autoreceptor D2_Autoreceptor->DAT Inhibition TAAR1 TAAR1 PKA PKA TAAR1->PKA PKC PKC TAAR1->PKC PKA->DAT Phosphorylation PKC->DAT Phosphorylation ERK ERK ERK->DAT Phosphorylation CAMKII CAMKII CAMKII->DAT Phosphorylation

Dopamine Transporter Regulation

Experimental Methodologies

The following protocol outlines a generalized procedure for a radioligand uptake inhibition assay using rat brain synaptosomes to determine the potency of compounds like this compound.

Experimental Workflow: Radioligand Uptake Inhibition Assay

Radioligand Uptake Inhibition Assay Workflow
Detailed Protocol: Monoamine Uptake Inhibition Assay in Rat Brain Synaptosomes
  • Synaptosome Preparation:

    • Euthanize adult rats and rapidly dissect the brain region of interest (e.g., striatum for DAT, cortex for NET, and brainstem for SERT) in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

    • Homogenize the tissue using a glass-Teflon homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.

    • Resuspend the synaptosomal pellet in a Krebs-HEPES buffer (125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO4, 1.2 mM CaCl2, 1.5 mM KH2PO4, 25 mM HEPES, 10 mM glucose, 0.1 mM ascorbic acid, and 0.1 mM pargyline, pH 7.4).

    • Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., BCA protein assay).

  • Uptake Inhibition Assay:

    • In a 96-well plate, add the appropriate buffer.

    • Add increasing concentrations of the test compound (this compound) or vehicle control to the wells.

    • Add the synaptosomal preparation (typically 50-100 µg of protein per well) and pre-incubate for 10-15 minutes at 37°C.

    • Initiate the uptake reaction by adding a fixed concentration of the radiolabeled monoamine: [3H]dopamine (for DAT), [3H]serotonin (for SERT), or [3H]norepinephrine (for NET).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the initial linear phase of uptake.

    • Terminate the uptake by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the synaptosomes containing the radiolabel from the incubation medium.

    • Wash the filters rapidly with ice-cold buffer to remove any unbound radioligand.

  • Quantification and Data Analysis:

    • Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

    • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET).

    • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

    • The percentage of inhibition for each concentration of the test compound is calculated relative to the control (vehicle) wells.

    • The IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) and the Emax (maximum inhibition) are determined by non-linear regression analysis of the concentration-response curve using appropriate software (e.g., GraphPad Prism).

References

In-Vivo Validation of Dopamine Level Modulation: A Comparative Analysis of SRI-29574 and Classical Dopamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in-vivo effects of the novel allosteric dopamine transporter (DAT) modulator, SRI-29574, and well-characterized classical DAT inhibitors on extracellular dopamine levels. While in-vivo validation data for this compound is not yet publicly available, this document summarizes its known preclinical characteristics and contrasts them with the established in-vivo profiles of cocaine, methylphenidate, and GBR 12909. This comparison aims to highlight the potential therapeutic advantages of allosteric modulators and provide a framework for evaluating future in-vivo data.

Introduction to this compound: A Novel Allosteric Modulator

This compound is a potent and selective allosteric modulator of the dopamine transporter.[1] Unlike traditional DAT inhibitors that bind to the primary substrate site (orthosteric site), this compound is thought to bind to a distinct, allosteric site on the transporter protein. This unique mechanism of action offers the potential for a more nuanced modulation of dopamine neurotransmission, potentially avoiding some of the drawbacks associated with classical DAT inhibitors, such as abuse liability and off-target effects.

In-vitro Profile of this compound:

  • Mechanism: Allosteric modulator of DAT.[1]

  • Action: Partial inhibitor of dopamine uptake.[1]

  • Potency: High affinity with an IC50 of 2.3 nM for dopamine uptake inhibition.[1]

  • Selectivity: Also exhibits partial inhibition of the serotonin transporter (SERT) and norepinephrine transporter (NET).[1]

  • Effect on Release: Notably, this compound does not affect d-amphetamine-induced dopamine release in in-vitro assays.[1]

The development of allosteric modulators like this compound represents a promising therapeutic strategy for a variety of neurological and psychiatric disorders where dopamine dysregulation is implicated.

Comparative In-Vivo Effects on Extracellular Dopamine

The following tables summarize the in-vivo effects of classical DAT inhibitors on extracellular dopamine levels as measured by microdialysis in preclinical models. This data provides a benchmark for the anticipated in-vivo profile of this compound.

Table 1: In-Vivo Effects of Cocaine on Striatal Dopamine Levels
Dose (mg/kg, i.p.)Peak Increase in Extracellular Dopamine (% of Baseline)Animal ModelReference
5~250%Rat[2]
10~400%Rat[2][3]
20>500%Rat[2]
Table 2: In-Vivo Effects of Methylphenidate on Striatal Dopamine Levels
Dose (mg/kg)Peak Increase in Extracellular Dopamine (% of Baseline)Route of AdministrationAnimal ModelReference
2.5 (p.o.)~150%OralMonkey[1]
5 (p.o.)~200%OralMonkey[1]
50 (i.p.)~430%IntraperitonealRat[4]
Table 3: In-Vivo Effects of GBR 12909 on Striatal Dopamine Levels
Dose (mg/kg, i.p.)Peak Increase in Extracellular Dopamine (% of Baseline)Animal ModelReference
5~112%Rat[5]
10~161%Rat[5]
10300%Rat[6]

Experimental Protocols

The following is a generalized protocol for in-vivo microdialysis to measure extracellular dopamine levels in the striatum of rodents, based on commonly cited methodologies.

In-Vivo Microdialysis Protocol
  • Animal Preparation: Adult male rats (e.g., Sprague-Dawley) are anesthetized with an appropriate anesthetic (e.g., isoflurane). The animal is then placed in a stereotaxic frame.

  • Guide Cannula Implantation: A guide cannula is stereotaxically implanted into the brain region of interest, such as the striatum. The cannula is secured to the skull with dental cement. Animals are allowed to recover for a period of 24-48 hours.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe has a semi-permeable membrane at its tip.

  • Perfusion and Baseline Collection: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).

  • Drug Administration: The compound of interest (e.g., this compound or a comparator) is administered via the desired route (e.g., intraperitoneal, subcutaneous, or oral).

  • Post-Treatment Sample Collection: Dialysate samples continue to be collected at regular intervals for a defined period post-administration to monitor changes in dopamine levels.

  • Dopamine Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Histological Verification: At the end of the experiment, the animal is euthanized, and the brain is sectioned to verify the correct placement of the microdialysis probe.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the distinct mechanisms by which classical DAT inhibitors and allosteric modulators like this compound are proposed to influence dopamine transporter function.

cluster_0 Presynaptic Dopamine Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Classical DAT Inhibitor (e.g., Cocaine) DAT Dopamine Transporter (DAT) DA_synapse Extracellular Dopamine DAT->DA_synapse Dopamine Reuptake Vesicle Dopamine Vesicle DA_intra Intracellular Dopamine Vesicle->DA_intra Release DA_intra->DAT Reuptake Substrate DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binding & Activation Cocaine Cocaine Cocaine->DAT Blocks Orthosteric Site

Caption: Mechanism of Classical DAT Inhibition.

cluster_0 Presynaptic Dopamine Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_4 Allosteric Modulator (e.g., this compound) DAT Dopamine Transporter (DAT) (Allosteric Site) DA_synapse Extracellular Dopamine DAT->DA_synapse Dopamine Reuptake (Modulated) Vesicle Dopamine Vesicle DA_intra Intracellular Dopamine Vesicle->DA_intra Release DA_intra->DAT Reuptake Substrate DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binding & Activation SRI This compound SRI->DAT Binds to Allosteric Site

Caption: Proposed Mechanism of Allosteric DAT Modulation.

Experimental Workflow

The following diagram outlines the typical workflow for an in-vivo microdialysis experiment to assess the effect of a compound on dopamine levels.

A Animal Acclimation & Handling B Stereotaxic Surgery: Guide Cannula Implantation A->B C Post-Surgical Recovery (24-48 hours) B->C D Microdialysis Probe Insertion C->D E System Equilibration & Baseline Dialysate Collection D->E F Compound Administration (this compound or Comparator) E->F G Post-Treatment Dialysate Collection F->G H Sample Analysis (HPLC-ED) G->H J Histological Verification of Probe Placement G->J I Data Analysis & Comparison H->I I->J

Caption: In-Vivo Microdialysis Experimental Workflow.

Conclusion and Future Directions

This compound represents a novel class of DAT modulators with a distinct mechanism of action compared to classical inhibitors like cocaine and methylphenidate. While in-vitro data suggests it is a potent partial inhibitor of dopamine uptake, its in-vivo effects on extracellular dopamine levels remain to be elucidated. The comparative data presented for established DAT inhibitors provide a crucial context for the future evaluation of this compound and other allosteric modulators.

Future in-vivo microdialysis studies are essential to validate the therapeutic potential of this compound. Key areas of investigation should include:

  • Dose-response studies: To determine the relationship between this compound dosage and the magnitude and duration of changes in extracellular dopamine.

  • Regional effects: To investigate whether this compound differentially affects dopamine levels in various brain regions (e.g., nucleus accumbens vs. prefrontal cortex).

  • Behavioral correlates: To link the neurochemical effects of this compound to relevant behavioral outcomes in models of addiction, depression, and other CNS disorders.

Such studies will be critical in determining whether the theoretical advantages of allosteric modulation translate into a safer and more effective therapeutic profile in-vivo.

References

Head-to-head comparison of SRI-29574 and modafinil

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed, data-driven comparison of SRI-29574 and modafinil, two compounds with distinct mechanisms of action targeting the dopamine transporter (DAT). The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of their pharmacological profiles.

Overview and Mechanism of Action

This compound is a novel and potent allosteric modulator of the dopamine transporter.[1][2][3] Unlike traditional DAT inhibitors that bind to the primary substrate site, allosteric modulators bind to a distinct site on the transporter, influencing its conformation and function.[4][5] this compound partially inhibits dopamine uptake with high potency.[1][2][3]

Modafinil is a wakefulness-promoting agent with a complex and not fully elucidated mechanism of action.[6] Its primary action is thought to be the inhibition of dopamine reuptake by binding to the dopamine transporter, leading to an increase in extracellular dopamine.[7][8][9] However, its affinity for DAT is relatively low.[7][8][9] Modafinil also influences several other neurotransmitter systems, including norepinephrine, serotonin, glutamate, GABA, histamine, and orexin, which contribute to its pharmacological effects.[6][8]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and modafinil, focusing on their interactions with monoamine transporters.

Table 1: In Vitro Transporter Binding and Uptake Inhibition

CompoundTargetAssay TypeSpeciesValueReference
This compound DAT[³H]DA Uptake InhibitionRatIC₅₀ = 2.3 ± 0.4 nM[1][2]
SERTPartial Uptake InhibitionRat-[1][2][3]
NETPartial Uptake InhibitionRat-[1][2][3]
DAT[³H]WIN35428 BindingRatNo effect[1][2]
Modafinil (racemic) DAT[³H]WIN 35,428 BindingGuinea Pig StriatumKᵢ = 1.93 µM (1930 nM)[9]
DAT[³H]WIN 35,428 BindingHEK293 cells (human DAT)Kᵢ = 2.1 - 2.3 µM[7][8]
DAT[³H]DA Uptake InhibitionCOS7 cells (human DAT)IC₅₀ = 13 µM[8]
R-Modafinil DAT[³H]WIN 35,428 BindingHEK293 cells (human DAT)Kᵢ = 0.78 µM[7]
DAT[³H]DA Uptake Inhibition-IC₅₀ = 4.0 µM[7]
S-Modafinil DAT[³H]WIN 35,428 BindingHEK293 cells (human DAT)Kᵢ = 2.5 µM[7]
DAT[³H]DA Uptake Inhibition-IC₅₀ = 8.7 µM[7]
Modafinil NET[³H]Nisoxetine Binding-No significant affinity[8]
Modafinil SERT[³H]Citalopram Binding-No significant affinity[8]

Note: A direct head-to-head comparative study of this compound and modafinil in the same assays is not currently available in the public domain. The data presented is compiled from separate studies.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound and modafinil at the dopamine transporter are illustrated below.

cluster_0 Presynaptic Dopamine Neuron cluster_1 Synaptic Cleft cluster_2 Pharmacological Intervention DA_vesicle Dopamine Vesicles DA_cyto Cytosolic Dopamine DA_vesicle->DA_cyto Release DAT Dopamine Transporter (DAT) DA_cyto->DAT Uptake Substrate DAT->DA_cyto Reuptake Allosteric_Site Allosteric Site Allosteric_Site->DAT Negative Modulation Primary_Site Primary Binding Site Primary_Site->DAT Inhibition of Reuptake DA_synapse Extracellular Dopamine DA_synapse->DAT Binds SRI_29574 This compound SRI_29574->Allosteric_Site Binds to Allosteric Site Modafinil Modafinil Modafinil->Primary_Site Competitively Binds to Primary Site

Caption: Comparative binding sites of this compound and modafinil on the dopamine transporter.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

4.1. Dopamine Transporter (DAT) Uptake Inhibition Assay

  • Objective: To determine the potency of a compound in inhibiting the uptake of dopamine by the dopamine transporter.

  • Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human dopamine transporter (hDAT).

  • Protocol:

    • Cells are plated in 96-well plates and grown to confluence.

    • On the day of the experiment, the growth medium is removed, and the cells are washed with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer.

    • Cells are then incubated with varying concentrations of the test compound (e.g., this compound or modafinil) for a specified pre-incubation period (e.g., 10-20 minutes) at 37°C.

    • A solution containing a fixed concentration of radiolabeled dopamine (e.g., [³H]DA) is added to each well, and the incubation continues for a short period (e.g., 5-10 minutes) at 37°C.

    • The uptake is terminated by rapidly washing the cells with ice-cold KRH buffer to remove extracellular [³H]DA.

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

    • Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine or GBR12909).

    • The concentration of the test compound that inhibits 50% of the specific [³H]DA uptake (IC₅₀) is calculated by non-linear regression analysis.

start Plate hDAT-expressing cells in 96-well plate wash1 Wash cells with KRH buffer start->wash1 preincubate Pre-incubate with test compound wash1->preincubate add_radioligand Add [³H]Dopamine preincubate->add_radioligand incubate Incubate at 37°C add_radioligand->incubate terminate Terminate uptake with ice-cold KRH buffer incubate->terminate lyse Lyse cells terminate->lyse measure Measure radioactivity (Scintillation counting) lyse->measure analyze Calculate IC₅₀ measure->analyze start Implant guide cannula in brain region of interest recover Animal recovery period start->recover insert_probe Insert microdialysis probe recover->insert_probe perfuse Perfuse with aCSF insert_probe->perfuse collect_baseline Collect baseline dialysate samples perfuse->collect_baseline administer_drug Administer test compound collect_baseline->administer_drug collect_post_drug Collect post-administration dialysate samples administer_drug->collect_post_drug analyze Quantify dopamine via HPLC-ED collect_post_drug->analyze calculate Calculate % change from baseline analyze->calculate

References

Addressing a Misconception: SRI-29574 is a Dopamine Transporter Modulator, Not a Sphingosine Kinase 1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A crucial clarification for researchers, scientists, and drug development professionals: SRI-29574 is an allosteric modulator of the dopamine transporter (DAT), not an inhibitor of Sphingosine Kinase 1 (SphK1). This distinction is fundamental to understanding its mechanism of action and potential therapeutic applications. Current scientific literature identifies this compound as a compound that partially inhibits the reuptake of dopamine by binding to an allosteric site on the dopamine transporter.[1][2] It also demonstrates partial inhibition of the serotonin transporter (SERT) and norepinephrine transporter (NET).[1]

This guide aims to rectify this misunderstanding and provide accurate information regarding the function of this compound. A direct comparison with SphK1 inhibitors is not scientifically valid due to their fundamentally different molecular targets and signaling pathways.

Understanding the Mechanism of Action: this compound and the Dopamine Transporter

The dopamine transporter is a crucial protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This process terminates the dopaminergic signal and regulates the concentration of dopamine in the synapse. By acting as an allosteric modulator, this compound binds to a site on the DAT that is distinct from the dopamine binding site. This binding event alters the transporter's conformation, leading to a partial inhibition of dopamine uptake.[1]

This mechanism contrasts sharply with that of Sphingosine Kinase 1 (SphK1) inhibitors. SphK1 is a lipid kinase that plays a critical role in the sphingolipid signaling pathway by converting sphingosine to sphingosine-1-phosphate (S1P), a signaling molecule involved in various cellular processes, including cell growth, proliferation, and survival.[3][4] SphK1 inhibitors block the activity of this enzyme, thereby reducing the levels of S1P.

The Correct Context for Comparison: Other Dopamine Transporter Modulators

To provide a relevant comparison for this compound, it is necessary to consider other compounds that modulate the dopamine transporter. The field of DAT modulation is of significant interest for the development of treatments for various neurological and psychiatric disorders, including depression, attention deficit hyperactivity disorder (ADHD), and substance use disorders.[5]

Alternatives to this compound would include other allosteric modulators of DAT or compounds that interact with the dopamine transporter through different mechanisms, such as competitive inhibitors or releasers. A comparative analysis in this context would involve examining differences in potency, selectivity for DAT over other monoamine transporters, and their specific effects on dopamine neurotransmission.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the correct signaling pathway for dopamine transporter modulation and a general experimental workflow for assessing the in-vivo efficacy of a DAT modulator.

Dopamine Transporter Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) SRI_29574 This compound SRI_29574->DAT Allosteric Modulation (Partial Inhibition) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding

Caption: Dopamine signaling at the synapse and the modulatory role of this compound.

In-Vivo Efficacy Workflow for a DAT Modulator Animal_Model Select Animal Model (e.g., rodent model of depression) Drug_Administration Administer this compound (or vehicle control) Animal_Model->Drug_Administration Behavioral_Testing Behavioral Assays (e.g., forced swim test, locomotor activity) Drug_Administration->Behavioral_Testing Neurochemical_Analysis Neurochemical Analysis (e.g., microdialysis to measure dopamine levels) Drug_Administration->Neurochemical_Analysis Data_Analysis Data Analysis and Statistical Evaluation Behavioral_Testing->Data_Analysis Neurochemical_Analysis->Data_Analysis Efficacy_Determination Determine In-Vivo Efficacy Data_Analysis->Efficacy_Determination

Caption: A generalized workflow for assessing the in-vivo efficacy of a DAT modulator.

References

Safety Operating Guide

Navigating the Uncharted: A Procedural Guide to the Proper Disposal of Novel Research Chemicals Like SRI-29574

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

At the core of safe disposal is the principle of responsible chemical management, which includes minimizing waste, properly segregating it, and ensuring it is clearly labeled before it is collected for disposal.[1] Adherence to these principles is not only a matter of regulatory compliance but also a fundamental aspect of laboratory safety and environmental protection.

Step 1: Preliminary Hazard Assessment

Before beginning any work that will generate waste, and in the absence of a specific SDS for SRI-29574, a researcher must conduct a preliminary hazard assessment based on the chemical's structure, functional groups, and any known data from similar compounds. This initial assessment will inform handling and disposal procedures.

Key Considerations:

  • Reactivity: Assess the potential for reactivity with other substances. Incompatible materials should never be mixed in a waste container.[2][3] For instance, acids and bases should be stored and disposed of separately.[2][4] Oxidizing agents must be kept apart from organic compounds and reducing agents.[2]

  • Flammability: Determine if the compound is flammable. Flammable wastes should be collected in appropriate containers and stored in a designated fire-rated cabinet.[4]

  • Toxicity: Consider the potential toxicity of the compound. Highly toxic or "P-listed" wastes have stringent disposal requirements, including triple-rinsing the empty containers, with the rinsate collected as hazardous waste.[3][5]

  • Corrosivity: Evaluate if the substance is corrosive. Corrosive wastes, such as strong acids and bases, should generally be collected in their original containers if possible and segregated from other waste streams.[4]

Step 2: Waste Segregation and Container Management

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[2][3] Each waste stream should have its own designated and clearly labeled container.

General Waste Stream Segregation:

Waste StreamContainer TypeDisposal Considerations
Halogenated Organic Solvents Glass or chemically resistant plasticKeep separate from non-halogenated solvents for recycling or specific treatment.
Non-Halogenated Organic Solvents Glass or chemically resistant plasticOften blended for fuel; keep separate from halogenated solvents.[3]
Aqueous Acidic Waste Glass or plastic (avoid metal)[1]Neutralize to a pH between 5.0 and 12.5 for drain disposal only if permitted by institutional policy and the solution contains no other hazardous components.[2] Otherwise, collect as hazardous waste.
Aqueous Basic Waste Glass or plasticNeutralize to a pH between 5.0 and 12.5 for drain disposal only if permitted by institutional policy and the solution contains no other hazardous components.[2] Otherwise, collect as hazardous waste.
Solid Chemical Waste Lined, sealed containerSegregate based on chemical compatibility. Contaminated lab debris (e.g., gloves, paper towels) should be collected separately from non-contaminated trash.
Sharps Waste Puncture-proof sharps containerIncludes needles, scalpels, and other items that can cause cuts or punctures.

Containers must be in good condition, compatible with the waste they hold, and kept closed except when adding waste.[3] All containers must be labeled with the words "Hazardous Waste" and a complete and accurate description of the contents.

Step 3: Labeling and Accumulation

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name(s) of the contents (no abbreviations or chemical formulas)

  • The approximate percentage of each component

  • The date the first waste was added to the container (accumulation start date)

  • The name of the principal investigator or laboratory contact

Waste should be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.[2] The volume of waste in the SAA is typically limited, and full containers must be removed within a specified timeframe.[2][4]

Step 4: Disposal Procedures

The final step is the safe and compliant disposal of the waste. Under no circumstances should hazardous chemicals be disposed of down the drain or in the regular trash unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[6][7]

Procedural Workflow for Chemical Waste Disposal:

Caption: A workflow diagram illustrating the key decision points and procedural steps for the safe disposal of laboratory chemical waste.

The Golden Rule: Consult Your EHS Office

For any novel compound like this compound, or whenever you are in doubt about a disposal procedure, the most critical step is to contact your institution's Environmental Health and Safety (EHS) or equivalent office. They have the expertise to provide specific guidance and ensure that all disposal activities comply with local, state, and federal regulations.[2][6]

By following this systematic approach, researchers can ensure that the disposal of novel chemical entities is conducted in a manner that is safe for laboratory personnel, the wider community, and the environment.

References

Navigating the Safe Handling of SRI-29574: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the novel compound SRI-29574, ensuring a safe laboratory environment is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a comprehensive safety protocol can be established by adhering to best practices for handling potent, powdered research chemicals of unknown toxicity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower laboratory personnel in the safe management of this compound.

Personal Protective Equipment (PPE): A Multi-layered Defense

Given the absence of specific toxicological data for this compound, a cautious approach to personal protective equipment is essential. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for various laboratory tasks.

Task Required PPE Specifications
Weighing and Aliquoting (Powder) - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields- N95 or Higher Particulate Respirator- Inner glove tucked into sleeve, outer glove over sleeve.- Fully buttoned, covering all personal clothing.- Snug fit to prevent airborne particle entry.- Fit-tested to the individual user.
Solution Preparation and Handling - Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles- Standard laboratory practice.- Protection against splashes.- Protection against accidental splashes.
General Laboratory Operations - Nitrile Gloves- Lab Coat- Basic protection during non-direct handling.

Operational Plan: Step-by-Step Handling Procedures

A clear and concise operational plan is critical to minimize the risk of exposure and contamination. The following table outlines the procedural steps for handling this compound, from preparation to cleanup.

Step Procedure Key Considerations
1. Preparation Designate a specific handling area. Assemble all necessary equipment and PPE.The designated area should be clean and uncluttered. Ensure fume hood is certified and functioning correctly.
2. Weighing Tare the balance with a weigh boat. Carefully transfer the desired amount of this compound powder using a spatula.Perform all powder handling within a certified chemical fume hood to contain any airborne particles.
3. Solubilization Add the appropriate solvent to the vessel containing the weighed this compound. Cap and vortex or sonicate until fully dissolved.Use a closed-vessel system to prevent aerosolization.
4. Post-Handling Decontaminate all surfaces and equipment used. Dispose of all contaminated materials as hazardous waste.Use a 70% ethanol solution or other appropriate decontaminating agent.
5. Personal Decontamination Remove outer gloves and dispose of them. Remove lab coat and inner gloves. Wash hands thoroughly with soap and water.Follow a strict doffing procedure to avoid cross-contamination.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Type Disposal Procedure
Solid this compound Collect in a clearly labeled, sealed container for hazardous chemical waste.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste container lined with a chemically resistant bag.
Contaminated Solvents Collect in a designated, sealed hazardous waste container for flammable liquids.
Contaminated PPE Bag and dispose of as hazardous chemical waste.

Emergency Spill Workflow

In the event of a spill, a rapid and organized response is critical. The following workflow diagram outlines the necessary steps to safely manage a spill of this compound.

Spill_Response_Workflow Emergency Spill Response for this compound A Assess the Spill (Size and Location) B Evacuate Immediate Area A->B C Alert Supervisor and Safety Officer B->C D Don Appropriate PPE C->D E Contain the Spill (Use absorbent pads for liquids, cover powders) D->E F Clean the Spill Area E->F G Decontaminate the Area F->G H Dispose of all Contaminated Materials as Hazardous Waste G->H I Document the Incident H->I

Caption: Workflow for handling a chemical spill.

By implementing these robust safety protocols, researchers can confidently and safely handle this compound, fostering a secure environment for groundbreaking scientific discovery. This guidance, while based on established best practices, should be supplemented by a thorough risk assessment specific to the experimental procedures being undertaken. Continuous vigilance and a commitment to a strong safety culture are the cornerstones of responsible research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.